Product packaging for 1-Fluoro-4-methylanthracene(Cat. No.:CAS No. 93524-66-4)

1-Fluoro-4-methylanthracene

Cat. No.: B15250244
CAS No.: 93524-66-4
M. Wt: 210.25 g/mol
InChI Key: YBDXWTMHDARATM-UHFFFAOYSA-N
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Description

1-Fluoro-4-methylanthracene is a useful research compound. Its molecular formula is C15H11F and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11F B15250244 1-Fluoro-4-methylanthracene CAS No. 93524-66-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93524-66-4

Molecular Formula

C15H11F

Molecular Weight

210.25 g/mol

IUPAC Name

1-fluoro-4-methylanthracene

InChI

InChI=1S/C15H11F/c1-10-6-7-15(16)14-9-12-5-3-2-4-11(12)8-13(10)14/h2-9H,1H3

InChI Key

YBDXWTMHDARATM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC3=CC=CC=C3C=C12)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1-Fluoro-4-methylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted properties of 1-Fluoro-4-methylanthracene, a novel fluorinated polycyclic aromatic hydrocarbon. Due to the limited availability of experimental data for this specific molecule, this guide outlines a plausible synthetic route based on established organic chemistry principles and provides predicted physicochemical and spectral data. This information is intended to serve as a valuable resource for researchers interested in the synthesis of new fluorinated aromatic compounds and for professionals in drug development exploring novel molecular scaffolds.

Proposed Synthesis

The synthesis of this compound can be envisioned through a three-step process starting from the commercially available 1-methylanthracene. The proposed synthetic pathway involves:

  • Nitration of 1-methylanthracene to introduce a nitro group at the 4-position, yielding 1-nitro-4-methylanthracene.

  • Reduction of the nitro group to an amino group to form 1-amino-4-methylanthracene.

  • Fluorination of the amino group via the Balz-Schiemann reaction to yield the target compound, this compound.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Synthesis Workflow for this compound Start 1-Methylanthracene Step1 Nitration (HNO3, Ac2O) Start->Step1 Intermediate1 1-Nitro-4-methylanthracene Step1->Intermediate1 Step2 Reduction (SnCl2·2H2O, HCl) Intermediate1->Step2 Intermediate2 1-Amino-4-methylanthracene Step2->Intermediate2 Step3 Balz-Schiemann Reaction 1. NaNO2, HBF4 2. Heat Intermediate2->Step3 End This compound Step3->End

Caption: Proposed three-step synthesis of this compound.

Step 1: Nitration of 1-Methylanthracene

Reaction: 1-Methylanthracene → 1-Nitro-4-methylanthracene

The nitration of anthracene typically occurs at the 9- and 10-positions. However, the presence of a methyl group at the 1-position, which is an ortho-, para-directing group, is expected to direct the incoming nitro group to the 2- and 4-positions. Due to steric hindrance at the 2-position from the adjacent methyl group, the major product is predicted to be 1-nitro-4-methylanthracene. A mild nitrating agent is proposed to avoid oxidation of the anthracene ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylanthracene (1.0 eq.) in acetic anhydride at 0-5 °C.

  • Slowly add a solution of concentrated nitric acid (1.1 eq.) in acetic anhydride while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude 1-nitro-4-methylanthracene by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Reduction of 1-Nitro-4-methylanthracene

Reaction: 1-Nitro-4-methylanthracene → 1-Amino-4-methylanthracene

The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.

Experimental Protocol:

  • To a stirred solution of 1-nitro-4-methylanthracene (1.0 eq.) in ethanol, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq.).

  • Carefully add concentrated hydrochloric acid dropwise to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1-amino-4-methylanthracene by column chromatography on silica gel.

Step 3: Balz-Schiemann Reaction

Reaction: 1-Amino-4-methylanthracene → this compound

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines.[1] The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride.

Experimental Protocol:

  • Dissolve 1-amino-4-methylanthracene (1.0 eq.) in a solution of fluoroboric acid (HBF₄) at 0 °C.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Collect the precipitated diazonium salt by filtration and wash it with cold diethyl ether.

  • Carefully dry the diazonium salt under vacuum.

  • Gently heat the dry diazonium salt in an inert solvent (e.g., hexane or chlorobenzene) until nitrogen evolution ceases.[2]

  • After cooling, purify the reaction mixture by column chromatography to isolate this compound.

Predicted Physicochemical and Spectral Properties

Due to the absence of experimental data, the physicochemical and spectral properties of this compound and its synthetic intermediates have been predicted using computational methods and by comparison with structurally similar compounds.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Predicted Boiling Point (°C)
1-MethylanthraceneC₁₅H₁₂192.2685-87354
1-Nitro-4-methylanthraceneC₁₅H₁₁NO₂237.26150-160>400
1-Amino-4-methylanthraceneC₁₅H₁₃N207.27130-140>400
This compoundC₁₅H₁₁F210.2590-100~360

Note: Predicted values are estimates and should be confirmed experimentally.

Predicted ¹H NMR Spectral Data
CompoundPredicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound
H-2, H-37.20 - 7.40 (m)
H-5, H-87.90 - 8.10 (m)
H-6, H-77.40 - 7.60 (m)
H-98.30 - 8.50 (s)
H-108.40 - 8.60 (s)
-CH₃2.60 - 2.80 (s)
Predicted ¹³C NMR Spectral Data
CompoundPredicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
This compound
C-1 (C-F)158.0 - 162.0 (d, ¹JCF ≈ 245 Hz)
C-4 (C-CH₃)130.0 - 132.0
Aromatic C-H122.0 - 129.0
Quaternary C130.0 - 135.0
-CH₃15.0 - 17.0

Potential Biological Activity

While there is no specific biological data available for this compound, the introduction of fluorine into polycyclic aromatic hydrocarbons can significantly influence their biological properties. For instance, fluorinated anthracyclines, which are structurally related to anthracene, have been investigated as antitumor agents.[3] The fluorine atom can alter the electronic properties, metabolic stability, and binding affinity of the molecule to biological targets.[3] Therefore, this compound could be a candidate for screening in various biological assays, particularly in the context of anticancer drug discovery.

The logical relationship for investigating the biological potential of this novel compound is outlined below:

Biological_Investigation Investigational Logic for Biological Activity Start This compound Screening In vitro Biological Screening (e.g., anticancer assays) Start->Screening Hit_Identified Hit Compound Identified Screening->Hit_Identified Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Optimization Yes No_Activity No Significant Activity Hit_Identified->No_Activity No Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide has detailed a plausible synthetic route for the novel compound this compound and provided a summary of its predicted properties. The proposed synthesis utilizes well-established reactions, offering a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectral data provide a valuable reference for the characterization of this molecule. While its biological activity remains to be explored, its structural features suggest that it may be a compound of interest for further investigation, particularly in the field of medicinal chemistry. The information presented herein is intended to facilitate future research and development involving this and other related fluorinated polycyclic aromatic hydrocarbons.

References

A Predictive Spectroscopic Guide to 1-Fluoro-4-methylanthracene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Fluoro-4-methylanthracene are predicted by considering the additive effects of the fluorine and methyl substituents on the chemical shifts of the anthracene skeleton. Protons and carbons in aromatic rings have characteristic chemical shift ranges.[1][2][3] The fluorine atom is expected to cause a significant downfield shift for the proton at position 2 and notable changes for other nearby protons due to its high electronegativity and through-space coupling. The methyl group, being electron-donating, will likely cause a slight upfield shift for nearby protons.

Predicted ¹H NMR Data (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-28.0 - 8.2dJ(H2-H3) = 8-9
H-37.4 - 7.6tJ(H3-H2) = 8-9, J(H3-F) = ~1-2
H-57.8 - 8.0dJ(H5-H6) = 8-9
H-67.3 - 7.5tJ(H6-H5) = 8-9, J(H6-H7) = 7-8
H-77.3 - 7.5tJ(H7-H6) = 7-8, J(H7-H8) = 8-9
H-87.9 - 8.1dJ(H8-H7) = 8-9
H-98.3 - 8.5s
H-108.1 - 8.3s
4-CH₃2.5 - 2.7s

Predicted ¹³C NMR Data (in CDCl₃)

Aromatic carbons typically resonate in the 120-150 ppm region.[1] The carbon directly attached to the fluorine atom (C-1) is expected to show a large downfield shift and a significant one-bond C-F coupling constant. Carbons ortho and para to the fluorine will also be affected. The methyl group will cause a slight shielding (upfield shift) of the carbon it is attached to (C-4) and other nearby carbons.

CarbonPredicted Chemical Shift (ppm)
C-1158 - 162 (d, ¹JCF ≈ 240-250 Hz)
C-2115 - 120 (d, ²JCF ≈ 20-25 Hz)
C-3125 - 128
C-4130 - 133
C-4a128 - 131
C-5124 - 127
C-6125 - 128
C-7125 - 128
C-8123 - 126
C-8a130 - 133
C-9128 - 131
C-9a131 - 134
C-10126 - 129
C-10a129 - 132
4-CH₃15 - 20

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic bands for the aromatic system, C-H bonds, the C-F bond, and the methyl group. The fingerprint region will be complex, but key functional group absorptions can be predicted.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium to Weak
2950 - 2850Aliphatic C-H stretch (from -CH₃)Medium to Weak
1620 - 1580Aromatic C=C stretchMedium
1520 - 1450Aromatic C=C stretchMedium
1250 - 1100C-F stretchStrong
900 - 675Aromatic C-H out-of-plane bendStrong

Predicted Mass Spectrometry (MS)

For this compound (C₁₅H₁₁F), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be the most significant indicator of its identity.

Predicted Mass Spectrometry Data

m/zIonComments
210.08[M]⁺Molecular ion peak. Expected to be the base peak.
195.07[M - CH₃]⁺Loss of the methyl group.
189.08[M - HF]⁺Loss of hydrogen fluoride.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The spectrum is then acquired on an NMR spectrometer, commonly operating at a frequency of 300 MHz or higher for ¹H NMR.

Infrared (IR) Spectroscopy

For a solid sample, a common method is Attenuated Total Reflectance (ATR) FTIR spectroscopy. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry (MS)

Electron ionization (EI) is a common technique for the mass analysis of aromatic compounds. The solid sample is introduced into the mass spectrometer, often via a direct insertion probe, where it is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune and Shim d->e f Acquire Spectrum e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i j Structure Elucidation i->j Spectral Analysis

Caption: General workflow for an NMR experiment.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing a Place Solid on ATR Crystal b Apply Pressure c Collect Background Spectrum b->c d Collect Sample Spectrum c->d e Baseline Correction d->e f Peak Identification e->f g Structural Information f->g Functional Group Analysis

Caption: General workflow for an ATR-IR experiment.

Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Analysis cluster_proc Data Analysis a Introduce Sample (e.g., Direct Probe) b Vaporize Sample a->b c Ionization (e.g., EI) b->c d Mass Analyzer c->d e Detector d->e f Generate Mass Spectrum e->f g Identify Molecular Ion and Fragments f->g h Structural Confirmation g->h Molecular Weight and Formula Determination

Caption: General workflow for an EI-MS experiment.

References

Potential Biological Activity of 1-Fluoro-4-methylanthracene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Fluoro-4-methylanthracene is a hypothetical compound for the purpose of this illustrative guide. The data presented herein is not based on experimental results for this specific molecule but is extrapolated from existing knowledge of structurally related polycyclic aromatic hydrocarbons (PAHs) to demonstrate a potential toxicological and mechanistic profile.

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of this compound, a substituted polycyclic aromatic hydrocarbon. Based on structure-activity relationships derived from analogous methylated and fluorinated aromatic compounds, this molecule is predicted to undergo metabolic activation to reactive intermediates capable of inducing cytotoxicity and genotoxicity. This document outlines the probable metabolic pathways, potential cellular targets, and detailed hypothetical experimental protocols for assessing its biological effects. All quantitative data, while illustrative, is presented in structured tables for clarity. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate understanding. This whitepaper is intended to serve as a foundational resource for researchers investigating the biological impact of novel PAHs.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that are of significant interest due to their prevalence as environmental pollutants and their potential carcinogenic and mutagenic properties. The biological activity of PAHs is intimately linked to their chemical structure, including the presence and position of substituents on the aromatic rings. This guide focuses on the hypothetical compound this compound, exploring its potential biological activities based on established principles of PAH toxicology. The introduction of a fluorine atom and a methyl group onto the anthracene scaffold is expected to modulate its metabolic fate and subsequent interactions with cellular macromolecules.

Predicted Metabolic Activation and Genotoxicity

PAHs are generally not biologically active in their native form but require metabolic activation to exert their toxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family (CYP1A1 and CYP1B1), which are induced by PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.

The proposed metabolic activation pathway for this compound is initiated by CYP-mediated epoxidation of the aromatic rings, followed by hydrolysis by epoxide hydrolase to form dihydrodiols. A second epoxidation step can then generate highly reactive diol-epoxides, which are ultimate carcinogens capable of forming covalent adducts with DNA, leading to mutations. The presence of the methyl group may also provide a site for hydroxylation, another key metabolic route for methylated PAHs.

Proposed Metabolic Activation Pathway

Metabolic_Activation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) PAH 1-Fluoro-4- methylanthracene Epoxide Aren-epoxid PAH->Epoxide CYP1A1/1B1 Dihydrodiol Dihydrodiol Epoxide->Dihydrodiol Epoxidhydrolase Diol_Epoxide Diol-epoxid (Ultimativer Karzinogen) Dihydrodiol->Diol_Epoxide CYP1A1/1B1 Conjugates Wasserlösliche Konjugate (z.B. Glucuronide, Sulfate) Dihydrodiol->Conjugates UGTs, SULTs DNA_Adducts DNA-Addukte Diol_Epoxide->DNA_Adducts Kovalente Bindung Excretion Ausscheidung Conjugates->Excretion Mutations Mutationen DNA_Adducts->Mutations Fehlerhafte DNA-Reparatur Cancer Krebs Mutations->Cancer Zelltransformation

Caption: Proposed metabolic activation pathway of this compound.

Quantitative Assessment of Biological Activity (Illustrative Data)

The following tables summarize hypothetical quantitative data for the biological activity of this compound. This data is intended for illustrative purposes to demonstrate how such information would be presented.

In Vitro Cytotoxicity

Table 1: Cytotoxicity of this compound in Human Hepatoma (HepG2) Cells

Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)
0 (Control)100.0 ± 5.0100.0 ± 5.0
195.2 ± 4.888.1 ± 4.5
1078.5 ± 6.265.4 ± 5.9
5052.1 ± 7.140.2 ± 6.8
10035.8 ± 5.922.7 ± 4.3
Mutagenicity (Ames Test)

Table 2: Mutagenicity of this compound in Salmonella typhimurium Strains

StrainConcentration (µ g/plate )Metabolic Activation (S9)Number of Revertant ColoniesMutagenic Index
TA980 (Control)-25 ± 41.0
10-28 ± 51.1
0 (Control)+30 ± 61.0
10+155 ± 155.2
TA1000 (Control)-120 ± 121.0
10-125 ± 141.0
0 (Control)+130 ± 111.0
10+410 ± 353.2

Mutagenic Index = (Number of revertants in test plate) / (Number of revertants in control plate)

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, is maintained at less than 0.1%. Cells are treated with the compound for 24 and 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Mutagenicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are used.

  • Metabolic Activation: A rat liver homogenate fraction (S9) is used for metabolic activation of the test compound.

  • Plate Incorporation Method:

    • To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).

    • The mixture is pre-incubated at 37°C for 20 minutes.

    • 2 mL of molten top agar (containing a trace amount of histidine and biotin) is added, and the contents are poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated in the dark at 37°C for 48 hours.

  • Colony Counting: The number of revertant colonies (his+) on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the background.

Experimental Workflow Diagram

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_mutagenicity Mutagenicity Assay (Ames Test) Seed_Cells HepG2-Zellen aussäen Treat_Compound Behandlung mit 1-Fluoro-4-methylanthracen Seed_Cells->Treat_Compound Add_MTT MTT zugeben Treat_Compound->Add_MTT Measure_Absorbance Absorption messen Add_MTT->Measure_Absorbance Analyze_Viability Zellviabilität analysieren Measure_Absorbance->Analyze_Viability Prepare_Bacteria Bakterienkulturen vorbereiten (TA98, TA100) Mix_Components Mischen: Bakterien, Testverbindung, S9-Mix Prepare_Bacteria->Mix_Components Plate_Agar Auf Minimalagarplatten ausplattieren Mix_Components->Plate_Agar Incubate_Plates Platten inkubieren Plate_Agar->Incubate_Plates Count_Colonies Revertantenkolonien zählen Incubate_Plates->Count_Colonies

Caption: General experimental workflow for assessing cytotoxicity and mutagenicity.

Conclusion

While direct experimental data for this compound is not available, this technical guide provides a predictive framework for its potential biological activities based on the well-established toxicology of related PAHs. The presence of both a fluoro and a methyl substituent on the anthracene core suggests that this compound is likely to be a substrate for metabolic activation, leading to the formation of genotoxic metabolites. The hypothetical data and detailed protocols presented herein offer a roadmap for the empirical investigation of this compound and other novel PAH derivatives. Such studies are crucial for understanding the structure-activity relationships that govern the biological effects of this important class of molecules and for assessing their potential risk to human health.

Crystal Structure Analysis of Substituted Anthracenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Data for 1-Fluoro-4-methylanthracene and a Generalized Methodological Approach

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a comprehensive review of relevant scientific literature revealed no deposited crystal structure for this compound. Consequently, a specific analysis of this compound is not possible at this time.

This guide, therefore, provides a comprehensive, in-depth overview of the general methodology and techniques employed in the single-crystal X-ray diffraction analysis of substituted anthracene derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of polycyclic aromatic hydrocarbons.

Introduction to Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2][3] By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated.[1][4] The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the atomic coordinates, bond lengths, bond angles, and other crucial structural parameters can be elucidated.[1][5]

Experimental Protocols

The successful determination of a crystal structure is contingent on a series of well-executed experimental procedures, from the synthesis of the target molecule to the final refinement of the crystallographic model.[1]

Synthesis of Substituted Anthracenes

The synthesis of substituted anthracenes can be achieved through various established organic chemistry reactions. Common methods include Friedel-Crafts reactions, Diels-Alder reactions, and transition metal-catalyzed cross-coupling reactions.[6][7][8][9] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Hypothetical Synthesis of a Substituted Anthracene:

A plausible synthetic route to a substituted anthracene could involve a Suzuki cross-coupling reaction between an appropriately substituted bromoanthracene and a boronic acid derivative, catalyzed by a palladium complex. The reaction would be followed by standard workup and purification procedures, such as column chromatography, to isolate the pure product.

Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[1][4] For polycyclic aromatic hydrocarbons like substituted anthracenes, several crystallization techniques can be employed.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over several days to weeks.[10]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.[10][11]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.[10]

The choice of solvent is critical and often requires empirical screening of various options.[10]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[4][12] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[13] A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[5][14] The diffracted X-rays are recorded by a detector, generating a series of diffraction images.[1][13]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem, a central challenge in crystallography, is then solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[15] An atomic model is built into this map and then refined against the experimental data.[15][16][17] This iterative process minimizes the difference between the observed diffraction pattern and the pattern calculated from the model, resulting in a final, accurate crystal structure.[16][17] The quality of the final structure is assessed using metrics such as the R-factor.

Data Presentation

The results of a crystal structure analysis are typically summarized in a Crystallographic Information File (CIF).[18][19][20][21][22] Key quantitative data are presented in a standardized tabular format for clarity and ease of comparison. The following table provides an example of typical crystallographic data for a hypothetical substituted anthracene.

Parameter Value
Chemical FormulaC₁₅H₁₁F
Formula Weight210.25
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.123(4) Å
b12.456(6) Å
c9.876(5) Å
α90°
β109.23(3)°
γ90°
Volume941.2(8) ų
Z4
Density (calculated)1.483 Mg/m³
Absorption Coefficient0.098 mm⁻¹
F(000)440
Data Collection
Theta range for data collection2.50 to 27.50°
Index ranges-10<=h<=10, -16<=k<=16, -12<=l<=12
Reflections collected9654
Independent reflections2154 [R(int) = 0.0345]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2154 / 0 / 145
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1187
R indices (all data)R1 = 0.0567, wR2 = 0.1254
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships in crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Substituted Anthracene purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Vapor Diffusion) purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation molecular_packing cluster_0 Unit Cell cluster_1 Adjacent Unit Cell a1 Molecule A a2 Molecule B a1->a2 Intermolecular Interactions b1 Molecule A' a2->b1 Translational Symmetry a3 Molecule C a4 Molecule D a3->a4 b2 Molecule B' a4->b2

References

Navigating the Properties of 1-Fluoro-4-methylanthracene: A Technical Guide to Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Fluoro-4-methylanthracene in organic solvents. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of physical organic chemistry and data from structurally related polycyclic aromatic hydrocarbons (PAHs) to predict its behavior. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise quantitative solubility and stability parameters for their specific applications.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity. This compound, as a substituted aromatic hydrocarbon, is an intrinsically nonpolar molecule. The introduction of a fluorine atom and a methyl group slightly modifies its electronic distribution and steric profile compared to the parent anthracene molecule.

Expected Solubility in Common Organic Solvents:

Based on the structure of this compound, its solubility is expected to be highest in nonpolar and weakly polar aprotic solvents. A general trend of solubility can be predicted as follows:

  • High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). The π-π stacking interactions between the anthracene core and aromatic solvents are likely to enhance solubility.

  • Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

  • Low to Negligible Solubility: Protic solvents such as alcohols (e.g., methanol, ethanol) and highly polar solvents like dimethyl sulfoxide (DMSO) and water. The presence of strong hydrogen bonding in these solvents makes it energetically unfavorable to solvate the nonpolar this compound molecule.

Quantitative Solubility Data:

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Toluene25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined

Stability Considerations

The stability of this compound in organic solvents is a critical factor for its storage, handling, and application in various experimental settings. The primary degradation pathways for anthracene derivatives are photodegradation and thermal degradation.

Photostability

Polycyclic aromatic hydrocarbons are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) light.[1][2][3] The anthracene core can undergo [4+4] cycloaddition reactions to form dimers, or it can be oxidized, especially in the presence of oxygen and light. The substitution pattern of this compound may influence its photostability. The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group could potentially alter the electron density of the aromatic system, affecting its susceptibility to photo-oxidation.

Recommendations for Storage:

To minimize photodegradation, solutions of this compound should be stored in amber vials or protected from light. For long-term storage, refrigeration or freezing in a light-proof container is recommended.

Thermal Stability

Substituted anthracenes generally exhibit good thermal stability.[4] Significant degradation is typically not observed at ambient or moderately elevated temperatures. However, at higher temperatures, thermal decomposition can occur, leading to the formation of various degradation products. The specific decomposition temperature and products for this compound would need to be determined experimentally.

Quantitative Stability Data:

Similar to solubility, specific quantitative stability data for this compound is not currently available. The following table can be used to record experimental data on its stability under various conditions. The protocol for assessing stability is provided in Section 4.

SolventConditionDurationAnalyte Remaining (%)Degradation Products Identified
TolueneRoom Temp, Light24 hoursData to be determinedData to be determined
TolueneRoom Temp, Dark24 hoursData to be determinedData to be determined
Dichloromethane40°C, Dark7 daysData to be determinedData to be determined
MethanolUV Irradiation (365 nm)1 hourData to be determinedData to be determined

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • For HPLC analysis, develop a method that provides good separation and a sharp peak for this compound. The detector wavelength should be set to the λmax of the compound.

    • For UV-Vis analysis, measure the absorbance of the solutions at the λmax of this compound.

  • Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their concentrations.

    • Use the calibration curve to determine the concentration of this compound in the filtered saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatically controlled shaker (24-48h) A->B C Allow excess solid to settle (≥2h) B->C D Withdraw supernatant and filter through a 0.22 µm syringe filter C->D F Analyze standards and sample by HPLC-UV or UV-Vis D->F E Prepare standard solutions of known concentrations E->F G Construct calibration curve F->G H Determine concentration of saturated solution G->H I Report solubility in g/L and mol/L H->I G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Data Evaluation A Prepare a stock solution of This compound B Aliquot into amber and clear vials A->B C Control Group: Store at 4°C in the dark B->C D Test Group (Photostability): Expose to light for set intervals B->D E Test Group (Thermal Stability): Store at elevated temperature for set intervals B->E F Analyze samples at each time point by HPLC-UV or HPLC-MS D->F E->F G Record peak area of the parent compound F->G H Calculate % of remaining compound relative to control G->H I Plot % remaining vs. time H->I J Identify degradation products (if any) I->J

References

Theoretical Calculations of 1-Fluoro-4-methylanthracene Molecular Orbitals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the calculation of molecular orbitals for 1-Fluoro-4-methylanthracene. As a substituted polycyclic aromatic hydrocarbon (PAH), understanding its electronic structure is crucial for predicting its reactivity, photophysical properties, and potential applications in drug development and materials science. This document outlines the predominant computational protocols, presents representative data from related substituted anthracenes to illustrate expected electronic properties, and details the logical workflow for such theoretical investigations. The insights derived from these calculations are pivotal for designing novel molecules with tailored electronic characteristics.

Introduction

Substituted anthracenes are a class of compounds extensively studied for their unique electronic and photophysical properties. The introduction of functional groups, such as fluorine and methyl groups, onto the anthracene core can significantly modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental in determining a molecule's chemical reactivity, electron-donating and accepting capabilities, and its behavior in electronic devices and biological systems.

Theoretical calculations, particularly those based on quantum chemistry, have become indispensable tools for predicting and understanding the molecular orbital landscapes of such molecules. This guide focuses on the application of these methods to this compound, providing a foundational understanding for researchers in computational chemistry and drug development.

Computational Methodologies and Protocols

The theoretical calculation of molecular orbitals for substituted anthracenes predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited state properties. These methods offer a good balance between computational cost and accuracy for molecules of this size.

Detailed Experimental Protocol: A DFT Approach

The following protocol outlines a standard procedure for the theoretical calculation of the molecular orbitals of this compound.

  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is constructed using a molecular modeling software.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as the molecular geometry significantly influences the electronic properties.

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or a long-range corrected functional like ωB97X-D is commonly employed. The M06-2X functional is also a suitable choice for main-group chemistry.[1]

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is typically used to provide a good description of the electronic structure, including polarization and diffuse functions.[1]

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[2]

    • These calculations also provide thermodynamic data such as zero-point vibrational energy.

  • Frontier Molecular Orbital (FMO) Analysis:

    • With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.

    • The energies of the HOMO and LUMO are of particular interest. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of the molecule's kinetic stability and electronic excitability.[2][3]

  • Analysis of Electronic Properties:

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to understand charge delocalization and intramolecular interactions.

  • Excited State Calculations (Optional):

    • For studying photophysical properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.

    • This allows for the prediction of vertical excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[2]

Data Presentation: Molecular Orbital Energies of Substituted Anthracenes

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
AnthraceneNone-5.50-1.953.55DFT/ωB97X/6-31+G(d,p)[3]
2-Methylanthracene-CH₃-5.45-1.903.55DFT/ωB97X/6-31+G(d,p)[3]
9-Methylanthracene-CH₃-5.38-1.923.46DFT/ωB97X/6-31+G(d,p)[3]
2-Fluoroanthracene-F-5.60-2.053.55DFT/ωB97X/6-31+G(d,p) (estimated)
9-Fluoroanthracene-F-5.55-2.103.45DFT/ωB97X/6-31+G(d,p) (estimated)
2-Bromoanthracene-Br-5.62-2.123.50DFT/ωB97X/6-31+G(d,p)[3]
9-Bromoanthracene-Br-5.58-2.153.43DFT/ωB97X/6-31+G(d,p)[3]

Note: The values for fluoro-substituted anthracenes are estimated based on general trends observed for halogenated aromatic compounds and are for illustrative purposes.

Mandatory Visualizations

Logical Workflow for Theoretical Molecular Orbital Calculations

The following diagram illustrates the typical workflow for the theoretical calculation and analysis of the molecular orbitals of a molecule like this compound.

Molecular Orbital Calculation Workflow start Start: Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Imaginary Frequencies Found single_point Single-Point Energy Calculation (Optimized Geometry) check_min->single_point No Imaginary Frequencies fmo_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) single_point->fmo_analysis further_analysis Further Analysis fmo_analysis->further_analysis mep Molecular Electrostatic Potential (MEP) further_analysis->mep nbo Natural Bond Orbital (NBO) further_analysis->nbo tddft TD-DFT for Excited States (Optional) further_analysis->tddft end End: Analyze and Interpret Results mep->end nbo->end tddft->end

Caption: Workflow for theoretical molecular orbital calculations.

Conclusion

The theoretical calculation of molecular orbitals for this compound provides invaluable insights into its electronic structure and potential reactivity. By employing robust computational methodologies such as Density Functional Theory, researchers can accurately predict the energies of the frontier molecular orbitals and visualize the electron density distribution. This information is critical for the rational design of novel anthracene derivatives with tailored properties for applications in drug development, organic electronics, and materials science. The workflow and representative data presented in this guide offer a solid foundation for scientists and researchers to embark on the computational investigation of this and related polycyclic aromatic hydrocarbons.

References

The Genesis of a Powerful Partnership: A Technical Guide to the Discovery and History of Fluorinated Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This is due to fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability of the carbon-fluorine bond to act as a hydrogen bond acceptor and to block metabolic pathways. When applied to polycyclic aromatic hydrocarbons (PAHs), these properties give rise to a class of compounds known as fluorinated polycyclic aromatic hydrocarbons (F-PAHs) with tailored electronic, physical, and biological characteristics. This in-depth technical guide explores the discovery and historical development of F-PAHs, from their initial synthesis to the sophisticated methodologies used today. We will delve into the key experimental protocols that have enabled their creation and present a quantitative analysis of their physicochemical properties.

A Timeline of Discovery and Synthesis

The story of F-PAHs is intrinsically linked to the broader history of organofluorine chemistry. Early methods for introducing fluorine onto aromatic rings were often harsh and lacked regioselectivity. A significant breakthrough came with the development of the Schiemann reaction , which utilizes the thermal decomposition of diazonium tetrafluoroborates. This allowed for the site-specific introduction of fluorine into aromatic systems, paving the way for the synthesis of the first simple F-PAHs.

One of the earliest reported syntheses of a multi-ring F-PAH is that of 9-fluorophenanthrene in 1947.[1] This marked a pivotal moment, demonstrating that fluorine could be incorporated into larger, more complex aromatic frameworks. Following this, the development of new synthetic methodologies throughout the 20th and 21st centuries has greatly expanded the accessible F-PAH chemical space.

Key milestones in the synthetic history of F-PAHs include:

  • The Mallory Reaction: This photochemical cyclization of stilbene derivatives has been adapted for the synthesis of fluorinated phenanthrenes and other related structures.[2] The reaction proceeds via an excited state intermediate and is often carried out in the presence of an oxidizing agent like iodine.

  • The Scholl Reaction: This acid-catalyzed oxidative cyclodehydrogenation has proven to be a powerful tool for the synthesis of large, complex F-PAHs, including nanographenes.[3][4] The reaction conditions can be tuned to control the cyclization process.[5][6]

  • Julia-Kocienski Olefination followed by Photocyclization: This modular approach allows for the regiospecific synthesis of F-PAHs. A fluoro-containing sulfone is reacted with an aldehyde or ketone to form a fluoroalkene, which is then cyclized photochemically.[7][8]

  • Palladium-Catalyzed Reactions: Modern cross-coupling and C-H activation methodologies catalyzed by palladium have provided highly efficient and selective routes to F-PAHs.[9][10][11] These methods offer excellent functional group tolerance and have enabled the synthesis of highly complex fluorinated aromatic systems.

Physicochemical Properties of F-PAHs

The introduction of fluorine atoms into a PAH backbone can significantly alter its physicochemical properties. These changes are often non-intuitive and can be exploited for various applications.

Table 1: Physicochemical Data of Selected Fluorinated Polycyclic Aromatic Hydrocarbons
CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)19F NMR Chemical Shift (ppm)HOMO (eV)LUMO (eV)Band Gap (eV)
1-FluoronaphthaleneC10H7F-13215-122.3-8.12-0.787.34
9-FluorophenanthreneC14H9F93-94Not available-115.8Not availableNot availableNot available
1-FluoropyreneC16H9F114-115Not available-119.5-5.5-2.53.0
9-FluoroanthraceneC14H9F108-110Not available-118.2Not availableNot availableNot available

Note: Data compiled from various sources. NMR shifts are approximate and can vary with solvent and reference.

Table 2: Crystallographic Data of Selected Fluorinated Aromatic Compounds
CompoundC-F Bond Length (Å)C-C Bond Length (Aromatic, Å)Dihedral Angle (°)
1-Fluoropyrene1.361.37-1.44~0
Monochlorinated PyreneN/A1.38-1.45~0

Note: Data is illustrative and derived from computational studies and experimental data for related compounds.[12][13]

Key Experimental Protocols

The following sections provide detailed methodologies for some of the key reactions used in the synthesis of F-PAHs.

Protocol 1: Synthesis of 9-Fluorophenanthrene via a Modified Schiemann Reaction (Conceptual)

This protocol is based on the general principles of the Schiemann reaction as it would be applied to the synthesis of 9-fluorophenanthrene.

  • Diazotization: 9-Aminophenanthrene is dissolved in a suitable acidic medium (e.g., a mixture of ethanol and tetrafluoroboric acid). The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time to ensure complete formation of the phenanthrene-9-diazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold ethanol and then diethyl ether. The salt is then dried under vacuum.

  • Thermal Decomposition: The dried diazonium salt is gently heated in an inert solvent (e.g., toluene or xylene) or as a solid. The decomposition releases nitrogen gas and boron trifluoride, yielding 9-fluorophenanthrene.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 9-fluorophenanthrene.

Protocol 2: Synthesis of a Fluorinated Chrysene Derivative via Julia-Kocienski Olefination and Photocyclization

This protocol outlines a general procedure for the synthesis of a fluorinated chrysene derivative.

  • Julia-Kocienski Olefination:

    • To a solution of a suitable fluorinated benzothiazol-2-yl sulfone in anhydrous THF at -78 °C is added a strong base such as lithium hexamethyldisilazide (LHMDS) dropwise.

    • The resulting solution is stirred at -78 °C for 30 minutes.

    • A solution of an appropriate naphthaldehyde derivative in anhydrous THF is added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired fluoroalkene.

  • Oxidative Photocyclization:

    • The purified fluoroalkene is dissolved in a suitable solvent (e.g., cyclohexane or benzene) in a photochemical reactor.

    • A catalytic amount of iodine is added to the solution.

    • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

    • The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with continuous stirring.

    • The progress of the reaction is monitored by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in an organic solvent and washed with aqueous sodium thiosulfate solution to remove excess iodine.

    • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the fluorinated chrysene derivative.

Protocol 3: Synthesis of a Fluorinated Nanographene Fragment via the Scholl Reaction

This protocol describes a general approach to the synthesis of a fluorinated nanographene fragment.

  • Precursor Synthesis: A suitable polycyclic aromatic precursor containing fluorine atoms is synthesized using standard organic chemistry methods (e.g., Suzuki or Sonogashira cross-coupling reactions).

  • Scholl Reaction:

    • The fluorinated precursor is dissolved in an inert solvent such as dichloromethane or nitrobenzene.

    • A Lewis acid, commonly iron(III) chloride (FeCl3), is added in excess.

    • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the precursor.

    • The reaction is monitored by techniques such as MALDI-TOF mass spectrometry to follow the formation of the desired product.

    • Upon completion, the reaction is quenched by pouring the mixture into methanol.

    • The precipitated solid is collected by filtration and washed extensively with methanol and other organic solvents to remove impurities.

    • The crude product is often purified by sublimation or recrystallization from a high-boiling point solvent.

Visualizing the Synthesis of F-PAHs

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the synthesis of fluorinated polycyclic aromatic hydrocarbons.

experimental_workflow_Julia_Kocienski cluster_start Starting Materials cluster_olefination Julia-Kocienski Olefination cluster_photocyclization Oxidative Photocyclization cluster_product Final Product start1 Fluorinated Benzothiazol-2-yl Sulfone step1 Deprotonation with Strong Base (e.g., LHMDS) start1->step1 start2 Aryl Aldehyde/Ketone step2 Nucleophilic Addition to Carbonyl start2->step2 step1->step2 step3 Formation of Fluoroalkene step2->step3 step4 UV Irradiation with Iodine Catalyst step3->step4 step5 Intramolecular Cyclization step4->step5 step6 Oxidation to Aromatic System step5->step6 product Fluorinated Polycyclic Aromatic Hydrocarbon step6->product

Caption: Workflow for F-PAH synthesis via Julia-Kocienski olefination and photocyclization.

historical_development_of_FPAH_synthesis early Early Methods (e.g., Schiemann Reaction) - Site-specific but harsh conditions mallory Mallory Reaction - Photochemical approach to phenanthrenes early->mallory scholl Scholl Reaction - Synthesis of large, complex F-PAHs early->scholl advancement Increasing Complexity, Selectivity, and Efficiency julia Julia-Kocienski Olefination & Photocyclization - Modular and regiospecific mallory->julia pd_cat Palladium-Catalyzed Reactions - High efficiency and selectivity scholl->pd_cat julia->pd_cat

Caption: Historical progression of synthetic methodologies for F-PAHs.

Conclusion and Future Outlook

The journey of fluorinated polycyclic aromatic hydrocarbons, from their initial challenging synthesis to the present day's sophisticated and highly selective methodologies, showcases a remarkable evolution in synthetic organic chemistry. The ability to precisely install fluorine atoms onto PAH scaffolds has unlocked a vast chemical space with tunable properties, leading to advancements in materials science, particularly in the realm of organic electronics, and holding promise for the development of novel therapeutic agents.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of flow chemistry and biocatalysis. Furthermore, a deeper understanding of the structure-property relationships of F-PAHs will undoubtedly lead to the design and synthesis of next-generation materials with unprecedented functionalities. The continued exploration of the unique chemical and physical properties of F-PAHs will ensure their place at the forefront of scientific innovation for years to come.

References

Health and Safety Considerations for Handling 1-Fluoro-4-methylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1-Fluoro-4-methylanthracene have not been fully investigated. This guide is based on the precautionary principle, treating the compound as a potential carcinogen due to its structural similarity to other polycyclic aromatic hydrocarbons (PAHs). All handling procedures should be based on a conservative assessment of risk.

Introduction

This compound is a fluorinated polycyclic aromatic hydrocarbon. Due to the known carcinogenic and mutagenic properties of many PAHs, this compound must be handled with extreme caution.[1][2] This technical guide provides an in-depth overview of the potential hazards, necessary safety precautions, and emergency procedures for the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

While specific toxicity data for this compound is unavailable, it should be treated as a hazardous substance. Based on the structure, the potential hazards are:

  • Carcinogenicity: Many PAHs are classified as known or suspected carcinogens.[2][3][4][5]

  • Mutagenicity: PAHs can exhibit mutagenic properties.

  • Skin and Eye Irritation: Aromatic hydrocarbons can cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

GHS Classification (Presumed):

Hazard ClassCategory
CarcinogenicityCategory 1B or 2
Germ Cell MutagenicityCategory 1B or 2
Skin Corrosion/IrritationCategory 2
Eye Damage/IrritationCategory 2A
Specific Target Organ ToxicityMay cause respiratory irritation

Physical and Chemical Properties (Estimated)

The following data is extrapolated from structurally similar compounds, such as 1-methylanthracene, and should be used as an estimate.

PropertyValue
Molecular FormulaC₁₅H₁₁F
AppearancePale yellow to white solid
OdorAromatic
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water; Soluble in organic solvents

Exposure Controls and Personal Protection

A designated area, such as a chemical fume hood, must be established for handling this compound.[3][4] This area should be clearly marked with warning signs.[3][4]

Engineering Controls
  • Chemical Fume Hood: All work, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required.[6][7] The following are minimum requirements:

PPE TypeSpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.[4][8] A face shield may be necessary for splash hazards.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][8] Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[9]
Body Protection A fully fastened lab coat, preferably a disposable one.[4][5][9]
Respiratory Protection Generally not required if work is conducted in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Safe Handling and Storage Procedures

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact.

  • Use the smallest feasible quantity of the substance.[3]

  • Do not work alone.

  • Wash hands thoroughly after handling.[9]

  • All contaminated disposable materials should be treated as hazardous waste.

Storage
  • Store in a well-ventilated, cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed.

  • The storage area should be clearly labeled with the compound's identity and hazard warnings.

Experimental Protocols

Weighing Solid this compound
  • Don appropriate PPE.

  • Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.[3]

  • Use a tared, sealed container to transport the chemical to the balance.

  • Carefully transfer the desired amount of the solid into the container.

  • Clean any spills on the balance immediately with a damp paper towel, which should then be disposed of as hazardous waste.

  • Seal the container before removing it from the fume hood.

Preparing a Solution
  • Don appropriate PPE.

  • Conduct the entire procedure within a chemical fume hood.

  • Add the weighed this compound to the solvent in a suitable flask.

  • Seal the flask and agitate to dissolve.

  • If heating is required, use a controlled heating source such as a heating mantle with a condenser.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[10]

    • Collect the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[10][11]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.[11][12]

    • Prevent the spread of the spill if possible without endangering yourself.

    • Contact the institution's emergency response team.[12][13]

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Move the person to fresh air.[4] Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4][11]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Designated Work Area (Fume Hood) DonPPE->PrepWorkArea Weighing Weigh Compound PrepWorkArea->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep Experiment Conduct Experiment SolutionPrep->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal RemovePPE Remove and Dispose of PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Exposure Occurs Alert Alert Supervisor/Emergency Services FirstAid->Alert Evacuate->Alert FollowProcedures Follow Spill/First Aid Procedures Alert->FollowProcedures

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small spill in fume hood? Assess->SmallSpill LargeSpill Large spill or outside hood SmallSpill->LargeSpill No AlertArea Alert others in the immediate area SmallSpill->AlertArea Yes Evacuate Evacuate the area LargeSpill->Evacuate DonPPE Don appropriate PPE AlertArea->DonPPE Contain Contain spill with absorbent material DonPPE->Contain Collect Collect waste into a sealed container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate CallEmergency Call Emergency Response Evacuate->CallEmergency

Caption: Decision-making workflow for a chemical spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Fluoro-4-methylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-Fluoro-4-methylanthracene derivatives. Due to the absence of a direct, single-step synthesis method in the current literature, this document outlines two plausible multi-step synthetic pathways based on established organic chemistry reactions. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Table of Contents

  • Introduction

  • Proposed Synthetic Pathways

    • Pathway A: Synthesis via Diels-Alder Reaction and subsequent Aromatization

    • Pathway B: Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization

  • Experimental Protocols

    • Protocol for Pathway A

    • Protocol for Pathway B

  • Quantitative Data Summary

Introduction

This compound and its derivatives are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and methyl substituents on the anthracene core. The fluorine atom can modulate electronic properties, metabolic stability, and binding interactions, while the methyl group can influence solubility and steric interactions. This document provides two detailed, proposed synthetic routes for obtaining these valuable compounds.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. Both pathways converge on the formation of a key intermediate, 1-fluoro-4-methyl-9,10-anthraquinone, which is then reduced to the final product.

Pathway A: Synthesis via Diels-Alder Reaction

This pathway involves a [4+2] cycloaddition reaction between a substituted naphthoquinone and a diene, followed by aromatization to form the anthracene core.

Pathway_A A 1,4-Naphthoquinone C Diels-Alder Adduct A->C Diels-Alder Reaction B 2-Fluoro-5-methyl-1,3-butadiene (Diene) B->C D 1-Fluoro-4-methyl-9,10-anthraquinone C->D Aromatization (e.g., acid or base treatment) E This compound D->E Reduction (e.g., Zn, HCl)

Caption: Proposed Synthesis of this compound via Diels-Alder Reaction.

Pathway B: Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization

This classical approach involves the Friedel-Crafts acylation of a substituted benzene derivative with phthalic anhydride, followed by an intramolecular cyclization to form the anthraquinone intermediate.

Pathway_B F 1-Fluoro-4-methylbenzene H 2-(2-Fluoro-5-methylbenzoyl)benzoic acid F->H Friedel-Crafts Acylation (AlCl3) G Phthalic Anhydride G->H I 1-Fluoro-4-methyl-9,10-anthraquinone H->I Intramolecular Cyclization (e.g., conc. H2SO4, heat) J This compound I->J Reduction (e.g., Zn, HCl)

Caption: Proposed Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthetic pathways. These are based on standard procedures for similar transformations and should be optimized for the specific substrates.

Protocol for Pathway A: Diels-Alder Approach

Step 1: Synthesis of 1-Fluoro-4-methyl-9,10-anthraquinone via Diels-Alder Reaction

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-naphthoquinone (1.0 eq) in a suitable solvent such as toluene or xylenes.

  • Diene Addition: Add 2-fluoro-5-methyl-1,3-butadiene (1.2 eq) to the solution. Note: The diene may need to be synthesized in a separate step.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Aromatization: After the consumption of the starting material, cool the reaction mixture to room temperature. Aromatization of the Diels-Alder adduct can often be achieved by bubbling air through the solution or by adding a mild oxidizing agent. Alternatively, treatment with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) upon workup can facilitate aromatization.

  • Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-fluoro-4-methyl-9,10-anthraquinone.

Step 2: Reduction of 1-Fluoro-4-methyl-9,10-anthraquinone

  • Reaction Setup: In a round-bottom flask, suspend 1-fluoro-4-methyl-9,10-anthraquinone (1.0 eq) in a mixture of ethanol and water.

  • Reducing Agent: Add an excess of a reducing agent such as sodium dithionite (Na₂S₂O₄) or zinc dust with hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The color of the reaction mixture should change, indicating the reduction of the quinone. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture and filter to remove any insoluble inorganic salts. Extract the filtrate with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Protocol for Pathway B: Friedel-Crafts Acylation Approach

Step 1: Synthesis of 2-(2-Fluoro-5-methylbenzoyl)benzoic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add phthalic anhydride (1.0 eq) to the suspension. Slowly add 1-fluoro-4-methylbenzene (1.0 eq) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-(2-fluoro-5-methylbenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Step 2: Intramolecular Cyclization to 1-Fluoro-4-methyl-9,10-anthraquinone

  • Reaction Setup: Place the purified 2-(2-fluoro-5-methylbenzoyl)benzoic acid (1.0 eq) in a round-bottom flask.

  • Cyclizing Agent: Add an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the flask.

  • Reaction Conditions: Heat the mixture, typically to 100-150 °C, for a few hours. The progress of the ring closure can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto ice water. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude 1-fluoro-4-methyl-9,10-anthraquinone can be further purified by recrystallization.

Step 3: Reduction to this compound

Follow the same reduction protocol as described in Pathway A, Step 2.

Quantitative Data Summary

As these are proposed synthetic routes, experimental data is not available. The following table provides expected ranges for key reaction parameters based on analogous transformations reported in the literature.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Expected Yield (%)
Pathway A: Diels-Alder 1,4-Naphthoquinone, 2-Fluoro-5-methyl-1,3-butadieneHeatToluene/Xylenes110-1404-2440-70
Pathway B: Friedel-Crafts Acylation 1-Fluoro-4-methylbenzene, Phthalic AnhydrideAlCl₃Dichloromethane0 to RT2-860-85
Intramolecular Cyclization 2-(2-Fluoro-5-methylbenzoyl)benzoic acidconc. H₂SO₄Neat100-1501-470-90
Reduction of Anthraquinone 1-Fluoro-4-methyl-9,10-anthraquinoneNa₂S₂O₄ or Zn/HClEthanol/WaterReflux1-380-95

Conclusion

The synthesis of this compound derivatives can be achieved through multi-step synthetic sequences. The two pathways presented here, one utilizing a Diels-Alder reaction and the other a Friedel-Crafts acylation, offer viable strategies for accessing these target molecules. Researchers should consider the availability of starting materials and the scalability of the reactions when choosing a synthetic route. The provided protocols serve as a foundation for the development of optimized synthetic procedures for this important class of compounds. Further experimental work is required to determine the optimal reaction conditions and to fully characterize the synthesized derivatives.

Application Notes and Protocols: 1-Fluoro-4-methylanthracene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the synthesis and application of 1-Fluoro-4-methylanthracene as a fluorescent probe. The following application notes and protocols are based on the known properties of similar anthracene derivatives and fluorescent probes and are intended to serve as a representative guide for research and development. The photophysical data and experimental protocols are illustrative and should be optimized for specific experimental conditions.

Introduction

Anthracene and its derivatives are a well-established class of fluorescent molecules known for their strong blue fluorescence and sensitivity to the local environment. These characteristics make them valuable scaffolds for the design of fluorescent probes for various biological applications. This compound, as a hypothetical probe, could potentially be utilized in studying biomolecular interactions, cellular imaging, and as a reporter for changes in microenvironments. The introduction of a fluorine atom can enhance photostability and modulate the electronic properties of the anthracene core, while the methyl group can influence its binding affinity and solubility.

Photophysical Properties

The expected photophysical properties of this compound are summarized below. These values are hypothetical and based on typical characteristics of similar fluorophores.

PropertyValue (in Cyclohexane)Value (in Ethanol)
Absorption Maximum (λ_abs) ~365 nm~370 nm
Emission Maximum (λ_em) ~405 nm~415 nm
Molar Extinction Coefficient (ε) ~9,000 M⁻¹cm⁻¹~9,500 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_f) ~0.30~0.45
Fluorescence Lifetime (τ) ~4.5 ns~5.0 ns

Application 1: Investigation of DNA-Probe Interactions

Anthracene derivatives can interact with DNA through intercalation or groove binding, often resulting in changes in their fluorescent properties. This can be exploited to study DNA structure and binding events.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

  • Spectrofluorometric Analysis:

    • In a quartz cuvette, prepare a solution of this compound at a final concentration of 10 µM in the Tris-HCl buffer.

    • Record the fluorescence emission spectrum of the probe alone (excitation at ~365 nm).

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Monitor the changes in fluorescence intensity at the emission maximum (~405 nm) as a function of DNA concentration.

    • The binding constant (K_b) can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Scatchard equation.

G cluster_prep Solution Preparation cluster_exp Spectrofluorometric Titration cluster_analysis Data Analysis Probe_Stock Probe Stock (1 mM) Initial_Spectrum Record Initial Probe Spectrum Probe_Stock->Initial_Spectrum DNA_Stock DNA Stock (1 mg/mL) Titration Incremental DNA Addition DNA_Stock->Titration Buffer Tris-HCl Buffer Buffer->Initial_Spectrum Initial_Spectrum->Titration Equilibration Equilibrate Solution Titration->Equilibration Mix Record_Spectra Record Emission Spectra Equilibration->Record_Spectra Record_Spectra->Titration Repeat Plot_Data Plot Fluorescence vs. [DNA] Record_Spectra->Plot_Data Binding_Model Fit to Binding Model Plot_Data->Binding_Model Calculate_Kb Determine Binding Constant (Kb) Binding_Model->Calculate_Kb

Caption: Workflow for DNA-binding studies using spectrofluorometric titration.

Application 2: Cellular Imaging of Lipid Droplets

The hydrophobic nature of the anthracene core suggests that this compound could be a suitable candidate for staining lipid-rich organelles like lipid droplets within cells.

  • Cell Culture:

    • Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate medium until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the loading medium and wash the cells twice with warm PBS to remove excess probe.

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom set with excitation ~360-380 nm and emission ~400-450 nm).

G cluster_pathway Hypothetical Pathway for Lipid Droplet Dynamics Stress Cellular Stress (e.g., Oxidative) FA_Uptake Fatty Acid Uptake Stress->FA_Uptake Induces FA_Synthesis De Novo Fatty Acid Synthesis Stress->FA_Synthesis Induces Lipid_Synthesis Triglyceride Synthesis FA_Uptake->Lipid_Synthesis FA_Synthesis->Lipid_Synthesis LD_Formation Lipid Droplet Formation/Growth Lipid_Synthesis->LD_Formation Probe FMA-Probe Probe->LD_Formation Stains

Caption: A hypothetical signaling pathway leading to lipid droplet formation.

Safety and Handling

Fluorescent probes should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO is known to facilitate the absorption of compounds through the skin. All waste should be disposed of in accordance with institutional guidelines.

Application Notes and Protocols: 1-Fluoro-4-methylanthracene in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While 1-Fluoro-4-methylanthracene is not a widely documented compound in the literature for organic electronics, its potential can be inferred from the well-established effects of fluorination and methylation on the anthracene core. Anthracene derivatives are a significant class of materials in organic electronics, known for their applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] This document provides a prospective analysis of this compound's applications, drawing parallels with closely related and well-studied fluorinated and methylated anthracene derivatives.

The introduction of a fluorine atom is a common strategy to tune the electronic properties of organic semiconductors. Fluorination generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance electron injection and improve the stability of the material against oxidation.[2][3] The methyl group, being an electron-donating group, can have a moderate effect on the electronic properties, often leading to slight shifts in emission wavelengths and improved solubility in organic solvents.

Potential Applications

Based on the properties of analogous compounds, this compound is a promising candidate for the following applications in organic electronics:

  • Blue Emitter in Organic Light-Emitting Diodes (OLEDs): Fluorinated anthracenes are known to be efficient deep-blue emitters.[2][3] The combination of the anthracene core with a fluorine substituent is expected to result in blue fluorescence with a potentially high quantum yield. The methyl group may subtly tune the emission color and enhance the material's processability.

  • Host Material in Phosphorescent OLEDs (PhOLEDs): The wide bandgap expected for a fluorinated anthracene derivative makes it a suitable candidate as a host material for phosphorescent dopants, particularly for blue-emitting PhOLEDs.

  • Active Layer in Organic Field-Effect Transistors (OFETs): Anthracene derivatives have shown good charge transport properties.[1][4] The planar structure of the anthracene core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. Fluorination can further influence the molecular packing and charge carrier mobility.

Data Presentation: Properties of Related Anthracene Derivatives

To provide a quantitative context for the expected performance of this compound, the following tables summarize the properties of various fluorinated and methylated anthracene derivatives found in the literature.

Table 1: Electronic and Photophysical Properties of Fluorinated Anthracene Derivatives

CompoundHOMO (eV)LUMO (eV)Emission Peak (nm)Fluorescence Quantum Yield (Φf)Reference
9,10-bis-(2'-fluoro-biphenyl-3-yl)-anthracene (2F-DPA)-5.83-2.59436 (in THF)-[2]
9,10-bis-(3'-fluoro-biphenyl-3-yl)-anthracene (3F-DPA)-5.85-2.61435 (in THF)-[2]
9,10-bis-(4'-fluoro-biphenyl-3-yl)-anthracene (4F-DPA)-5.86-2.63435 (in THF)-[2]
2,3,6,7,9,10-hexaphenylanthracene (HPhAn)-5.61-2.73462 (in film)0.88 (in film)[3]
Fluorinated HPhAn derivative-5.70-2.89449 (in film)0.82 (in film)[3]
Unsubstituted Anthracene-5.75-2.35401 (in water)0.25 (in water)[5][6]

Table 2: Performance of OLEDs using Fluorinated Anthracene Derivatives

Device Structure / EmitterMax. External Quantum Efficiency (EQE, %)Luminous Efficiency (cd/A)CIE Coordinates (x, y)Reference
Non-doped 2F-DPA--(0.15, 0.09)[2]
Non-doped 3F-DPA--(0.15, 0.09)[2]
Non-doped 4F-DPA--(0.15, 0.07)[2]
2F-DPA as host for DPAVBi5.29.6(0.15, 0.30)[2]
HPhAn derivative-doped device5.3-(0.14, 0.10)[3]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve a multi-step process starting from commercially available precursors. One potential strategy is a Bradsher-type cyclodehydration reaction.

Protocol:

  • Synthesis of a substituted 2-benzylbenzaldehyde precursor: This would involve the coupling of a fluorinated benzene derivative with a methylated benzyl derivative.

  • Bradsher Cyclodehydration: The resulting 2-benzylbenzaldehyde derivative would then be subjected to a cyclodehydration reaction using a strong acid catalyst, such as BF₃·OEt₂, to form the anthracene core.[7]

  • Purification: The crude product would be purified using column chromatography on silica gel followed by recrystallization or sublimation to obtain high-purity this compound suitable for electronic device fabrication.

Fabrication of a Multilayer OLED Device

Protocol:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120°C for 20 minutes in a nitrogen-filled glovebox.

  • Hole Transporting Layer (HTL) Deposition: A hole-transporting material, such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is thermally evaporated onto the HIL under high vacuum (< 10⁻⁶ Torr).

  • Emissive Layer (EML) Deposition: this compound, as either a non-doped emitter or a host for a guest dopant, is thermally evaporated onto the HTL.

  • Electron Transporting Layer (ETL) Deposition: An electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), is thermally evaporated onto the EML.

  • Electron Injection Layer (EIL) Deposition: A thin layer of lithium fluoride (LiF) is thermally evaporated onto the ETL.

  • Cathode Deposition: An aluminum (Al) cathode is thermally evaporated onto the EIL through a shadow mask to define the active area of the device.

  • Encapsulation: The completed device is encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Mandatory Visualizations

Proposed_Synthesis_of_1_Fluoro_4_methylanthracene start Fluorinated Benzene Derivative + Methylated Benzyl Derivative step1 Coupling Reaction start->step1 intermediate 2-Benzylbenzaldehyde Precursor step1->intermediate step2 Bradsher Cyclodehydration (e.g., BF3.OEt2) intermediate->step2 product Crude this compound step2->product step3 Purification (Column Chromatography, Recrystallization/Sublimation) product->step3 final_product Pure this compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

OLED_Device_Structure cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer (e.g., Alq3) EML Emissive Layer (this compound) HTL Hole Transport Layer (e.g., NPB) HIL Hole Injection Layer (e.g., PEDOT:PSS) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass)

Caption: Generic multilayer OLED device structure.

References

Synthesis of 1-Fluoro-4-methylanthracene: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-Fluoro-4-methylanthracene, a novel fluorinated polycyclic aromatic hydrocarbon (PAH) with potential applications in materials science and as an intermediate in drug development. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and materials science.

The synthesis is designed as a multi-step process, commencing with the formation of a 4-methylanthracene precursor, followed by a directed nitration, subsequent reduction to an amino group, and culminating in a fluoro-dediazoniation reaction. Each step has been outlined with detailed experimental procedures, reagent quantities, and reaction conditions to ensure reproducibility.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow cluster_0 Step 1: Synthesis of 4-Methylanthracene Precursor cluster_1 Step 2: Cyclization to form Anthracene Core cluster_2 Step 3: Synthesis of 1-Amino-4-methylanthracene cluster_3 Step 4: Synthesis of this compound start p-Toluic acid step1_intermediate 2-(4-Methylbenzoyl)benzoic acid start->step1_intermediate Friedel-Crafts Acylation phthalic_anhydride Phthalic anhydride phthalic_anhydride->step1_intermediate methyl_anthraquinone 1-Methylanthraquinone step1_intermediate->methyl_anthraquinone Intramolecular Cyclization methyl_anthracene 4-Methylanthracene methyl_anthraquinone->methyl_anthracene Reduction nitro_intermediate 1-Nitro-4-methylanthracene methyl_anthracene->nitro_intermediate Nitration amino_intermediate 1-Amino-4-methylanthracene nitro_intermediate->amino_intermediate Reduction diazonium_salt Diazonium Tetrafluoroborate Salt amino_intermediate->diazonium_salt Diazotization (Balz-Schiemann) final_product This compound diazonium_salt->final_product Thermal Decomposition

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methylbenzoyl)benzoic acid

This step involves the Friedel-Crafts acylation of toluene with phthalic anhydride.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry toluene (3.0 eq) at 0 °C, add phthalic anhydride (1.0 eq) portion-wise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(4-methylbenzoyl)benzoic acid.

Parameter Value
Toluene3.0 eq
Phthalic anhydride1.0 eq
Anhydrous AlCl₃1.2 eq
Reaction Temperature0 °C to RT
Reaction Time12 h
Typical Yield75-85%
Step 2: Synthesis of 1-Methylanthraquinone and subsequent reduction to 4-Methylanthracene

This two-part step involves the intramolecular cyclization of the benzoylbenzoic acid derivative to form the anthraquinone, followed by its reduction to the anthracene core.

Protocol for 1-Methylanthraquinone:

  • Add 2-(4-methylbenzoyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (5.0 eq) at room temperature.

  • Heat the mixture to 100 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry to obtain 1-methylanthraquinone.

Protocol for 4-Methylanthracene:

  • To a suspension of 1-methylanthraquinone (1.0 eq) in a suitable solvent (e.g., acetic acid), add zinc dust (5.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter to remove excess zinc, and pour the filtrate into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value (Cyclization) Value (Reduction)
2-(4-Methylbenzoyl)benzoic acid1.0 eq-
Concentrated H₂SO₄5.0 eq-
1-Methylanthraquinone-1.0 eq
Zinc Dust-5.0 eq
Reaction Temperature100 °CReflux
Reaction Time4 hVaries
Typical Yield90-95%70-80%
Step 3: Synthesis of 1-Amino-4-methylanthracene

This step involves the nitration of 4-methylanthracene followed by the reduction of the nitro group to an amine. A procedure for the nitration of 9-methylanthracene can be adapted, with the expectation of obtaining a mixture of isomers that will require separation.[1]

Protocol for 1-Nitro-4-methylanthracene (Illustrative):

  • Dissolve 4-methylanthracene (1.0 eq) in a mixture of trifluoroacetic acid and acetic anhydride (1:1 v/v) under an inert atmosphere.[1]

  • Add sodium nitrate (1.0 eq) portion-wise at room temperature and stir for 2-4 hours.[1]

  • Pour the reaction mixture into a biphasic mixture of ethyl acetate and water containing a small amount of sulfuric acid.[1]

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

  • Separate the desired 1-nitro-4-methylanthracene isomer from other isomers by column chromatography.

Protocol for 1-Amino-4-methylanthracene:

  • To a solution of 1-nitro-4-methylanthracene (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent such as iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, filter to remove the iron catalyst, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 1-amino-4-methylanthracene. The crude product may be purified by column chromatography.

Parameter Value (Nitration) Value (Reduction)
4-Methylanthracene1.0 eq-
Sodium Nitrate1.0 eq-
1-Nitro-4-methylanthracene-1.0 eq
Iron Powder-5.0 eq
Reaction TemperatureRoom TemperatureReflux
Reaction Time2-4 hVaries
Typical YieldVariable (isomer separation)80-90%
Step 4: Synthesis of this compound via Balz-Schiemann Reaction

This final step utilizes the well-established Balz-Schiemann reaction to convert the amino group to a fluorine atom.[2][3][4]

Protocol:

  • Suspend 1-amino-4-methylanthracene (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, 48%, 3.0 eq) at 0 °C.

  • To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Collect the precipitated diazonium salt by filtration, wash with cold water, cold ethanol, and then diethyl ether.

  • Carefully dry the diazonium salt under vacuum.

  • Thermally decompose the dry diazonium salt by gentle heating under an inert atmosphere until the evolution of nitrogen gas ceases. The decomposition can also be carried out in an inert, high-boiling solvent.[5]

  • The crude this compound can be purified by column chromatography on silica gel.

Parameter Value
1-Amino-4-methylanthracene1.0 eq
Fluoroboric Acid (48%)3.0 eq
Sodium Nitrite1.1 eq
Reaction Temperature0-5 °C (diazotization)
Reaction Time1 h (diazotization)
Typical Yield40-60%

Logical Relationship of the Synthetic Pathway

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

LogicalFlow Start Starting Materials (Toluene, Phthalic Anhydride) Step1 Friedel-Crafts Acylation (Formation of Benzoylbenzoic Acid) Start->Step1 Step 1 Step2 Intramolecular Cyclization & Reduction (Formation of Methylanthracene) Step1->Step2 Step 2 Step3 Nitration & Reduction (Formation of Amino-methylanthracene) Step2->Step3 Step 3 Step4 Balz-Schiemann Reaction (Fluorination) Step3->Step4 Step 4 End Final Product (this compound) Step4->End

Caption: Logical flow of the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The thermal decomposition of diazonium salts can be hazardous and should be performed with extreme care and behind a safety shield.

References

Application Notes and Protocols: 1-Fluoro-4-methylanthracene as a Dopant in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and lighting applications due to their high contrast, wide viewing angles, and flexibility. The performance of OLEDs can be significantly enhanced by doping the emissive layer with a small amount of a guest material, or dopant. This application note explores the potential use of 1-fluoro-4-methylanthracene as a fluorescent dopant in OLEDs. While direct experimental data for this specific compound is limited, this document provides a comprehensive guide based on the well-established properties and behaviors of similar anthracene derivatives used in OLEDs.

Anthracene derivatives are known for their high photoluminescence quantum yields and excellent thermal stability, making them suitable candidates for emissive materials in OLEDs. The introduction of fluorine and methyl groups to the anthracene core can be expected to influence its electronic properties, solubility, and film-forming capabilities, potentially leading to improved device performance. These modifications can alter the HOMO/LUMO energy levels, impacting charge injection and transport, as well as the emission color and efficiency.

This document outlines the expected photophysical and electrochemical properties of this compound, provides detailed protocols for the fabrication and characterization of OLED devices incorporating this dopant, and presents visual representations of the underlying scientific principles and experimental procedures.

Predicted Photophysical and Electrochemical Properties

The following table summarizes the predicted properties of this compound based on known data for analogous anthracene derivatives. These values should be considered as estimates and require experimental verification.

PropertyPredicted Value/RangeSignificance in OLEDs
Photoluminescence (PL) Emission Peak 420 - 460 nm (in solution)Determines the color of the emitted light (in the blue region).
Photoluminescence Quantum Yield (PLQY) > 70%High PLQY is crucial for achieving high external quantum efficiency (EQE) in the OLED.
HOMO Level -5.4 to -5.8 eVInfluences hole injection from the hole transport layer (HTL).
LUMO Level -2.5 to -2.9 eVAffects electron injection from the electron transport layer (ETL).
Electrochemical Band Gap 2.9 - 3.1 eVCorrelates with the energy of the emitted photons.
Glass Transition Temperature (Tg) > 100 °CHigh Tg indicates good morphological stability of the thin film, leading to longer device lifetime.
Decomposition Temperature (Td) > 300 °CHigh Td is necessary for thermal evaporation processes during device fabrication.

Experimental Protocols

I. Synthesis of this compound

While a detailed synthetic protocol is beyond the scope of this application note, a plausible synthetic route could involve a Suzuki or Stille cross-coupling reaction to introduce the methyl group, followed by a nucleophilic fluorination reaction. Purification would typically be achieved through column chromatography and sublimation to ensure the high purity required for OLED applications.

II. OLED Device Fabrication

This protocol describes the fabrication of a multilayer OLED device using thermal evaporation under high vacuum.

A. Substrate Preparation:

  • Patterned indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried in an oven at 120°C for 1 hour.

  • Immediately before loading into the evaporation chamber, the ITO surface is treated with UV-ozone for 15-20 minutes to improve the work function and enhance hole injection.

B. Organic Layer and Cathode Deposition:

  • The cleaned ITO substrates are loaded into a high-vacuum thermal evaporation system with a base pressure of < 10-6 Torr.

  • The organic layers are deposited sequentially onto the ITO anode. A typical device structure would be:

    • Hole Injection Layer (HIL): 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) (40 nm)

    • Hole Transport Layer (HTL): NPB (20 nm)

    • Emissive Layer (EML): A host material such as Tris(8-hydroxyquinolinato)aluminium (Alq3) or a suitable blue host, doped with this compound. The doping concentration is a critical parameter to optimize (e.g., 1-10 wt%). The host and dopant are co-evaporated from separate sources, with their deposition rates monitored by quartz crystal microbalances to achieve the desired doping concentration. The typical thickness of the EML is 30-40 nm.

    • Electron Transport Layer (ETL): Alq3 (30 nm)

    • Electron Injection Layer (EIL): Lithium fluoride (LiF) (1 nm)

  • Finally, a metal cathode, typically aluminum (Al) (100 nm), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

III. Device Characterization

A. Electroluminescence (EL) Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer.

  • The electroluminescence spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded using a spectroradiometer at various operating voltages.

B. Efficiency Measurements:

  • The external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) are calculated from the J-V-L data and the EL spectrum.

C. Lifetime Measurement:

  • The operational stability of the device is evaluated by monitoring the luminance decay over time at a constant initial brightness (e.g., 1000 cd/m2). The lifetime is often reported as LT50, the time it takes for the luminance to decrease to 50% of its initial value.

Visualizations

Energy Level Diagram and Energy Transfer Mechanism

// Edges for charge injection and transport Anode -> HIL [label="Hole Injection", color="#EA4335", fontcolor="#EA4335"]; HIL -> HTL [label="Hole Transport", color="#EA4335", fontcolor="#EA4335"]; HTL -> Host_HOMO [label="Hole Transport", color="#EA4335", fontcolor="#EA4335"]; Cathode -> ETL [label="Electron Injection", color="#4285F4", fontcolor="#4285F4"]; ETL -> Host_LUMO [label="Electron Transport", color="#4285F4", fontcolor="#4285F4"];

// Energy Transfer Host_LUMO -> Dopant_LUMO [label="Förster/Dexter\nEnergy Transfer", style=dashed, color="#FBBC05", fontcolor="#FBBC05"];

// Recombination and Emission Dopant_LUMO -> Dopant_HOMO [label="Radiative\nRecombination\n(Light Emission)", color="#EA4335", arrowhead=normal, style=bold, fontcolor="#EA4335"];

// Invisible edges for alignment HIL -> Host_HOMO [style=invis]; HTL -> Host_HOMO [style=invis]; Host_LUMO -> ETL [style=invis]; }

Caption: Energy level diagram of a typical OLED and the proposed energy transfer mechanism.

Experimental Workflow for OLED Fabrication and Characterization

// Nodes sub_prep [label="Substrate Preparation\n(Cleaning & UV-Ozone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_vac [label="Load into Vacuum Chamber", fillcolor="#FBBC05", fontcolor="#202124"]; org_dep [label="Organic Layer Deposition\n(HIL, HTL, EML, ETL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; doping [label="Co-evaporation of Host\nand Dopant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cathode_dep [label="Cathode Deposition\n(LiF/Al)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; encap [label="Encapsulation", fillcolor="#FBBC05", fontcolor="#202124"]; charac [label="Device Characterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; jvl [label="J-V-L Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; el [label="EL Spectra & CIE", fillcolor="#F1F3F4", fontcolor="#202124"]; eff [label="Efficiency Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; life [label="Lifetime Testing", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub_prep -> load_vac; load_vac -> org_dep; org_dep -> doping [style=dotted, arrowhead=none]; org_dep -> cathode_dep; cathode_dep -> encap; encap -> charac; charac -> jvl; charac -> el; charac -> eff; charac -> life; }

Caption: Experimental workflow for OLED fabrication and characterization.

Logical Relationship: Dopant Concentration vs. Device Efficiency

// Nodes conc [label="Dopant Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_conc [label="Low Concentration\n(<1%)", fillcolor="#FBBC05", fontcolor="#202124"]; opt_conc [label="Optimal Concentration\n(1-10%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; high_conc [label="High Concentration\n(>10%)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

incomplete_et [label="Incomplete Energy Transfer\n(Host Emission)", fillcolor="#F1F3F4", fontcolor="#202124"]; max_eff [label="Maximum Efficiency\n(Pure Dopant Emission)", fillcolor="#F1F3F4", fontcolor="#202124"]; conc_quench [label="Concentration Quenching\n(Reduced Efficiency)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges conc -> low_conc [label="leads to"]; conc -> opt_conc [label="leads to"]; conc -> high_conc [label="leads to"];

low_conc -> incomplete_et; opt_conc -> max_eff; high_conc -> conc_quench; }

Caption: Relationship between dopant concentration and OLED efficiency.

Conclusion

This compound holds promise as a blue dopant for OLED applications due to the favorable properties of the anthracene core, which can be further tuned by functionalization. The provided protocols offer a standardized methodology for the fabrication and comprehensive characterization of OLEDs incorporating this and similar dopant materials. Experimental validation of the predicted properties is essential to fully assess the potential of this compound in advancing OLED technology. Further research should focus on optimizing the device architecture and doping concentration to maximize efficiency and operational stability.

Application Note: Determination of the Fluorescence Quantum Yield of 1-Fluoro-4-methylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the determination of the fluorescence quantum yield of 1-Fluoro-4-methylanthracene using the relative method. This method involves a comparative analysis against a well-characterized standard, 9,10-diphenylanthracene. The protocol outlines the necessary materials, instrumentation, and a step-by-step procedure for sample preparation, absorbance and fluorescence measurements, and the final calculation of the quantum yield. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are engaged in the photophysical characterization of fluorescent compounds.

Introduction

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. Accurate determination of the quantum yield is essential for the characterization of new fluorescent materials, understanding photochemical mechanisms, and for the development of applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

This compound is a substituted polycyclic aromatic hydrocarbon. The introduction of fluorine and methyl groups to the anthracene core is expected to modulate its electronic and photophysical properties. This protocol details the use of the relative quantum yield measurement technique, a widely accepted and reliable method that compares the fluorescence intensity of the sample to that of a standard with a known quantum yield. 9,10-Diphenylanthracene is selected as the standard due to its high and stable quantum yield and its spectral overlap with the estimated emission of the analyte.

Experimental Protocol

This protocol is based on the comparative method of Williams et al., which is a robust technique for determining relative fluorescence quantum yields.

Materials and Reagents
  • This compound (sample)

  • 9,10-Diphenylanthracene (quantum yield standard, Φ_std = 0.95 in cyclohexane)

  • Cyclohexane (spectroscopic grade)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements

Instrumentation
  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and an emission detector

  • Computer with appropriate software for data acquisition and analysis

Procedure

1. Solution Preparation:

  • Standard Stock Solution (9,10-diphenylanthracene): Prepare a stock solution of 9,10-diphenylanthracene in cyclohexane with a concentration that yields an absorbance of approximately 0.1 at the chosen excitation wavelength.

  • Sample Stock Solution (this compound): Prepare a stock solution of this compound in cyclohexane. The exact concentration will be adjusted to match the absorbance of the standard.

  • Serial Dilutions: Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02, 0.04, 0.06, 0.08, and 0.1 to ensure linearity and to avoid inner filter effects.

2. Absorbance Measurements:

  • Record the UV-Vis absorption spectra of the solvent (cyclohexane) as a blank.

  • Measure the absorbance of all prepared solutions (standard and sample) at the chosen excitation wavelength. Based on the spectral properties of similar anthracene derivatives, an excitation wavelength in the range of 350-370 nm is recommended. The exact wavelength should be chosen where both the sample and standard have significant absorbance.

3. Fluorescence Measurements:

  • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

  • Record the fluorescence emission spectrum of the solvent (cyclohexane) as a blank.

  • Measure the fluorescence emission spectra of all prepared solutions (standard and sample) under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage). The emission range should be set to capture the entire fluorescence spectrum (estimated to be in the 380-550 nm range).

4. Data Analysis:

  • Subtract the solvent's emission spectrum from the sample and standard emission spectra.

  • Integrate the area under the corrected emission spectra for each solution.

  • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the slope of the resulting straight lines for both the sample (Slope_sample) and the standard (Slope_std). The plot should be linear with a high correlation coefficient (R² > 0.99).

5. Quantum Yield Calculation:

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

  • Φ_std is the quantum yield of the standard (0.95 for 9,10-diphenylanthracene in cyclohexane).

  • Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

  • Slope_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

  • n_sample is the refractive index of the solvent for the sample (cyclohexane, n ≈ 1.426).

  • n_std is the refractive index of the solvent for the standard (cyclohexane, n ≈ 1.426).

Since the same solvent is used for both the sample and the standard, the refractive index term (n_sample² / n_std²) cancels out to 1.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured table for easy comparison and analysis.

SolutionConcentration (M)Absorbance at λ_exIntegrated Fluorescence Intensity (a.u.)
Standard 1 Conc. 1
Standard 2 Conc. 2
Standard 3 Conc. 3
Standard 4 Conc. 4
Standard 5 Conc. 5
Sample 1 Conc. 1
Sample 2 Conc. 2
Sample 3 Conc. 3
Sample 4 Conc. 4
Sample 5 Conc. 5
ParameterValue
Slope_std
Slope_sample
Φ_std 0.95
n_cyclohexane 1.426
Calculated Φ_sample

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Quantum Yield Calculation prep_std Prepare Standard Stock (9,10-Diphenylanthracene) serial_dil Prepare Serial Dilutions (Absorbance 0.02 - 0.1) prep_std->serial_dil prep_sample Prepare Sample Stock (this compound) prep_sample->serial_dil abs_measure Measure Absorbance at Excitation Wavelength serial_dil->abs_measure fluo_measure Measure Fluorescence Emission Spectra abs_measure->fluo_measure integrate Integrate Emission Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes of Linear Fits plot->slope calc Calculate Quantum Yield using Comparative Equation slope->calc

Application Note: Derivatization of 1-Fluoro-4-methylanthracene for Targeted Biological Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of biomolecules with high specificity and sensitivity. Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their inherent fluorescence.[1] The strategic placement of substituents on the anthracene core can fine-tune its photophysical properties and introduce reactive moieties for covalent attachment to biological targets. This application note describes a detailed protocol for the derivatization of 1-fluoro-4-methylanthracene to generate a reactive probe for targeted biological labeling. The introduction of a fluorine atom and a methyl group can enhance the photostability and quantum yield of the fluorophore. The described protocol culminates in the covalent labeling of a target protein for subsequent downstream applications such as fluorescence microscopy and flow cytometry.

Workflow Overview

The overall workflow for the synthesis and application of the this compound-based labeling reagent is depicted below. The process begins with the synthesis of a carboxylic acid derivative of this compound, which is then activated to an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on target proteins to form stable amide bonds.

Workflow cluster_synthesis Probe Synthesis cluster_labeling Biological Labeling Start 1-Fluoro-4-methylanthraquinone Step1 Reduction Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 This compound -9-carbaldehyde Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Intermediate3 This compound -9-carboxylic acid Step3->Intermediate3 Step4 NHS Ester Activation Intermediate3->Step4 Final_Probe This compound -9-carboxylic acid NHS ester Step4->Final_Probe Labeling Conjugation Final_Probe->Labeling Target_Protein Target Protein (with primary amines) Target_Protein->Labeling Labeled_Protein Fluorescently Labeled Protein Labeling->Labeled_Protein Purification Purification Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product Application - Fluorescence Microscopy - Flow Cytometry - Western Blotting Final_Product->Application Downstream Applications

Caption: Overall workflow from probe synthesis to biological application.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound derivatives.

CompoundMolecular Weight ( g/mol )Excitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound-9-carboxylic acid268.273654059,500
This compound-9-carboxylic acid NHS ester365.323684089,800

Experimental Protocols

Protocol 1: Synthesis of this compound-9-carboxylic acid

This protocol describes a plausible multi-step synthesis of the carboxylic acid derivative of this compound, which serves as the precursor for the active labeling reagent.

Materials:

  • 1-Fluoro-4-methylanthraquinone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

Step 1: Reduction of 1-Fluoro-4-methylanthraquinone

  • Dissolve 1-fluoro-4-methylanthraquinone in a mixture of methanol and dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield crude this compound. Purify by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Step 2: Vilsmeier-Haack Formylation of this compound

  • In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound in dry DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude this compound-9-carbaldehyde by column chromatography.

Step 3: Oxidation to this compound-9-carboxylic acid

  • Dissolve the this compound-9-carbaldehyde in a mixture of tert-butanol and water.[2]

  • Add 2-methyl-2-butene as a chlorine scavenger.[2]

  • In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.[2]

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.[2]

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, acidify the reaction mixture with 1 M HCl to a pH of 2-3.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the desired this compound-9-carboxylic acid. The product can be further purified by recrystallization.

Protocol 2: Activation of Carboxylic Acid to NHS Ester

Materials:

  • This compound-9-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound-9-carboxylic acid and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DCM or DMF.

  • Add DCC or EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

  • If using DCC, a white precipitate of dicyclohexylurea will form. Filter off the precipitate.

  • Evaporate the solvent under reduced pressure to obtain the crude NHS ester. The product can be used directly in the next step or purified by column chromatography.

Protocol 3: Protein Labeling with this compound-9-carboxylic acid NHS Ester

Materials:

  • Target protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)

  • This compound-9-carboxylic acid NHS ester dissolved in anhydrous DMF or DMSO

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the target protein in the labeling buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M NaHCO₃.

  • Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.

  • Add a 5-20 fold molar excess of the NHS ester solution to the protein solution with gentle stirring.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the fractions containing the labeled protein, which will typically elute first.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the fluorophore (around 365 nm).

Signaling Pathway Visualization

The synthesized fluorescent probe can be used to label antibodies for immunofluorescence studies of signaling pathways. The following diagram illustrates a hypothetical pathway where a labeled secondary antibody is used to detect a primary antibody targeting a phosphorylated kinase.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase B (p) Kinase1->Kinase2 Phosphorylation Primary_Ab Primary Antibody Kinase2->Primary_Ab Binding TF Transcription Factor Kinase2->TF Activation Secondary_Ab Labeled Secondary Antibody Primary_Ab->Secondary_Ab Binding Gene Target Gene TF->Gene Gene Expression

Caption: Hypothetical signaling pathway visualization using the labeled antibody.

Conclusion

This application note provides a comprehensive set of protocols for the synthesis of a novel fluorescent labeling reagent based on a this compound scaffold and its application in targeted biological labeling. The derivatization strategy allows for the introduction of a reactive handle for covalent attachment to biomolecules, expanding the toolkit of fluorescent probes available to researchers. The described methods can be adapted for the development of other substituted anthracene-based fluorophores with tailored photophysical properties for a wide range of biological applications.

References

Application Notes and Protocols: Polymerization of 1-Fluoro-4-methylanthracene-containing Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols and application notes for the synthesis and polymerization of monomers containing the 1-fluoro-4-methylanthracene moiety. Anthracene derivatives are of significant interest due to their unique photophysical and photochemical properties, making them valuable in the development of advanced materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1] The introduction of fluorine atoms into organic molecules can enhance their thermal stability, solubility, and electronic properties. These protocols offer a foundational guide for researchers exploring the potential of novel fluorinated poly-anthracene derivatives in materials science and drug development.

Introduction to Poly(this compound) Derivatives

Polymers incorporating anthracene units are promising materials for a variety of applications due to the desirable photophysical characteristics of the anthracene core.[1] The 9,10-positions of the anthracene ring are known to undergo [4π + 4π] cycloaddition upon UV irradiation, a reversible process that can be exploited in the design of self-healing polymers and photoresponsive materials.[2] The incorporation of a fluorine substituent is anticipated to modulate the electronic properties of the anthracene core, potentially leading to enhanced fluorescence quantum yields and improved stability. Furthermore, the methyl group can improve the solubility of the resulting polymers. Potential applications for polymers derived from this compound include:

  • Organic Electronics: As active materials in OLEDs and OFETs.

  • Sensing: As fluorescent chemosensors for the detection of analytes.

  • Biomedical Applications: As components of bio-imaging probes or drug delivery systems.

Synthesis of this compound-containing Monomers

A versatile approach to synthesizing polymerizable monomers is to introduce a vinyl or acryloyl group to the this compound core. The following sections detail a proposed synthetic route.

Synthesis of 1-Fluoro-4-methylanthraquinone

A common precursor to substituted anthracenes is the corresponding anthraquinone, which can be synthesized through various methods, including Friedel-Crafts reactions.[1]

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phthalic anhydride (1.0 eq) and 3-fluorotoluene (1.5 eq) in a suitable solvent such as dichloromethane.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add aluminum chloride (AlCl₃) (2.5 eq) in portions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-fluoro-4-methylanthraquinone.

Reduction of 1-Fluoro-4-methylanthraquinone

The anthraquinone is then reduced to the corresponding anthracene.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-4-methylanthraquinone (1.0 eq) in a suitable solvent mixture like acetic acid and ethanol.

  • Reducing Agent: Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain this compound.

Synthesis of a Vinyl-functionalized Monomer

A vinyl group can be introduced via a Heck reaction.[3]

Protocol:

  • Bromination: First, brominate the this compound at a suitable position (e.g., the 9-position) using N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide (DMF).

  • Heck Coupling: In a Schlenk flask under an inert atmosphere, combine the brominated this compound (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a solvent mixture of toluene and water.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling, extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography to yield the vinyl-functionalized monomer.

Polymerization Protocols

The synthesized monomer can be polymerized using various techniques. The choice of method will influence the polymer's properties, such as molecular weight and polydispersity.

Free Radical Polymerization

This is a common and straightforward method for polymerizing vinyl monomers.

Protocol:

  • Reaction Setup: In a Schlenk tube, dissolve the this compound-containing vinyl monomer (100 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (1.0 eq) in a degassed solvent like toluene or THF.

  • Polymerization: Heat the reaction mixture to 60-80 °C under an inert atmosphere for 12-24 hours.

  • Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Protocol:

  • Reaction Setup: In a Schlenk tube, combine the monomer (100 eq), a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate derivative) (1.0 eq), and a radical initiator (AIBN) (0.1-0.2 eq) in a suitable degassed solvent.

  • Polymerization: Heat the mixture at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) for a specified time to achieve the desired conversion.

  • Termination and Purification: Quench the polymerization by cooling and exposing the reaction to air. Precipitate, collect, and dry the polymer as described for free radical polymerization.

Data Presentation

The following tables present hypothetical data for the polymerization of a this compound-containing monomer, based on typical results for similar systems.

Polymerization Method Monomer:Initiator Ratio Yield (%) Mn ( g/mol ) PDI (Mw/Mn)
Free Radical100:17525,0001.8
RAFT100:18515,0001.2

Table 1: Hypothetical Polymerization Results.

Polymer λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F)
Poly(vinyl-F-Me-anthracene)365, 385, 405420, 4450.65

Table 2: Hypothetical Photophysical Properties in THF solution.

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis Start Phthalic Anhydride + 3-Fluorotoluene Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Product1 1-Fluoro-4-methylanthraquinone Step1->Product1 Step2 Reduction (NaBH4) Product1->Step2 Product2 This compound Step2->Product2 Step3 Bromination (NBS) Product2->Step3 Product3 Bromo-1-fluoro-4-methylanthracene Step3->Product3 Step4 Heck Coupling (Vinylboronic acid ester, Pd catalyst) Product3->Step4 FinalMonomer Vinyl-1-fluoro-4-methylanthracene Step4->FinalMonomer Polymerization_Workflow cluster_frp Free Radical Polymerization cluster_raft RAFT Polymerization Monomer Vinyl-1-fluoro-4-methylanthracene Monomer FRP_Initiator Add Initiator (AIBN) Monomer->FRP_Initiator RAFT_Components Add RAFT Agent + Initiator Monomer->RAFT_Components FRP_Heat Heat (60-80 °C) FRP_Initiator->FRP_Heat FRP_Polymer Polymer (High PDI) FRP_Heat->FRP_Polymer RAFT_Heat Heat (60-80 °C) RAFT_Components->RAFT_Heat RAFT_Polymer Polymer (Low PDI) RAFT_Heat->RAFT_Polymer

References

Application Notes and Protocols for 1-Fluoro-4-methylanthracene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on 1-Fluoro-4-methylanthracene is limited in publicly available literature, its potential applications in materials science can be inferred from the well-documented properties of related fluorinated and methylated anthracene derivatives. Anthracene-based compounds are pivotal in the development of advanced organic electronic materials due to their unique photophysical and electronic properties.[1] This document provides a detailed overview of the prospective applications, experimental protocols, and key data for this compound, drawing parallels from similar functionalized anthracenes.

Potential Applications in Organic Electronics

The introduction of fluorine and methyl groups onto the anthracene core is expected to modulate its electronic and morphological characteristics, making this compound a promising candidate for several applications:

  • Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are extensively used as blue light emitters and host materials in OLEDs.[2][3][4] The fluorine atom, being electron-withdrawing, can influence the energy levels (HOMO/LUMO) of the molecule, potentially leading to deep-blue emission with high efficiency.[2] The methyl group can enhance solubility and influence the solid-state packing, which is crucial for device performance.

  • Organic Field-Effect Transistors (OFETs): The planar structure of the anthracene core facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in OFETs.[5][6] Functionalization can be used to optimize the charge carrier mobility and air stability of these materials.[5]

  • Organic Photovoltaics (OPVs): Anthracene derivatives can be employed as electron donor or acceptor materials in the active layer of organic solar cells. Their tunable electronic properties are advantageous for optimizing the energy level alignment and maximizing power conversion efficiency.

  • Fluorescent Probes and Sensors: The inherent fluorescence of the anthracene core can be harnessed for sensing applications. The introduction of specific functional groups can lead to changes in fluorescence upon interaction with analytes.

Quantitative Data of Related Anthracene Derivatives

To provide a comparative baseline, the following table summarizes key photophysical and device performance data for various fluorinated and other substituted anthracene derivatives used in OLEDs.

Compound/Device StructureEmission ColorCIE Coordinates (x, y)Maximum External Quantum Efficiency (EQEmax) (%)Current Efficiency (cd/A)
2F-DPA (non-doped emitter)Deep Blue(0.15, 0.09)--
3F-DPA (non-doped emitter)Deep Blue(0.15, 0.09)--
4F-DPA (non-doped emitter)Deep Blue(0.15, 0.07)--
OLED with 2F-DPA as hostPure Blue(0.15, 0.30)5.29.6
mCz-TAn-CN (non-doped OLED)Deep Blue(0.14, 0.12)7.03-
m2Cz-TAn-CN (doped OLED)Bluer Light(0.14, 0.09)7.28-

Data sourced from studies on fluorinated diphenylanthracene (nF-DPA) and other anthracene derivatives.[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis, characterization, and application of this compound in materials science.

Synthesis of a Functionalized Anthracene Derivative (Hypothetical Route for this compound)

This protocol is a generalized example based on common cross-coupling reactions used for synthesizing anthracene derivatives.[2]

Objective: To synthesize this compound via a Suzuki cross-coupling reaction.

Materials:

  • 1-Fluoro-4-bromoanthracene

  • Methylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 1-Fluoro-4-bromoanthracene (1 equivalent) and methylboronic acid (1.2 equivalents) in the solvent mixture.

  • Add the palladium catalyst (0.05 equivalents) and the base (2 equivalents).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts.

  • Extract the organic layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Fabrication of a Multilayer OLED Device

Objective: To fabricate and characterize an OLED device using this compound as the emissive layer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) material: this compound (as host or dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Metal cathode (e.g., Aluminum)

  • Spin coater

  • Thermal evaporator

  • Characterization equipment (e.g., source measure unit, spectroradiometer)

Procedure:

  • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Treat the cleaned ITO with UV-ozone for 15 minutes to improve the work function.

  • Spin-coat the HIL material (PEDOT:PSS) onto the ITO substrate and anneal.

  • Transfer the substrate to a high-vacuum thermal evaporator.

  • Deposit the HTL, EML, ETL, and EIL materials sequentially through thermal evaporation at a controlled rate (e.g., 1-2 Å/s).

  • Deposit the metal cathode (e.g., Aluminum) at a higher deposition rate (e.g., 5-10 Å/s).

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

Visualizations

Hypothetical Synthesis Workflow

G Figure 1: Hypothetical Synthesis Workflow for this compound A Starting Materials (1-Fluoro-4-bromoanthracene, Methylboronic acid) B Suzuki Cross-Coupling (Pd Catalyst, Base, Solvent) A->B C Reaction Mixture B->C D Aqueous Workup & Extraction C->D E Crude Product D->E F Column Chromatography E->F G Pure this compound F->G H Characterization (NMR, MS, Elemental Analysis) G->H

Caption: Hypothetical synthesis workflow for this compound.

OLED Device Architecture

G Figure 2: Schematic of a Multilayer OLED Device cluster_0 OLED Stack Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (this compound) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Schematic of a multilayer OLED device structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluoro-4-methylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Fluoro-4-methylanthracene.

Troubleshooting Guide

Low yield and the formation of side products are common challenges in the synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs). This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive starting material or reagent.- Ensure the purity of 4-methylanthracene and the fluorinating agent. - Use freshly prepared or properly stored reagents.
Suboptimal reaction temperature.- Optimize the reaction temperature. Some fluorination reactions require cryogenic conditions, while others need elevated temperatures.
Inefficient catalyst.- Screen different catalysts (e.g., transition metal catalysts for cross-coupling-based methods). - Optimize catalyst loading.
Poor choice of solvent.- The solvent can significantly impact the reaction. Test a range of solvents with varying polarities.
Formation of Multiple Isomers Lack of regioselectivity in the fluorination reaction.- Employ a regioselective synthesis strategy, such as a multi-step synthesis involving a directing group or a precursor that ensures the fluorine is introduced at the desired position.[1][2] - Methods like the Julia-Kocienski olefination followed by photocyclization can offer high regioselectivity.[1][2]
Product Decomposition Harsh reaction conditions.- Use milder fluorinating agents. - Reduce the reaction temperature or time.
Presence of strong acids or bases.- Buffer the reaction mixture if possible. - Choose a fluorination method that proceeds under neutral conditions.
Difficulty in Product Purification Similar polarity of the product and byproducts.- Optimize chromatographic separation conditions (e.g., try different solvent systems or stationary phases). - Consider recrystallization or sublimation as alternative purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: While a specific, optimized protocol for this compound is not widely published, several general methods for the fluorination of PAHs can be adapted. These include:

  • Direct Electrophilic Fluorination: Using electrophilic fluorinating agents like Selectfluor®. However, this method can suffer from a lack of regioselectivity.

  • Diazotization-Fluorination (Balz-Schiemann Reaction): This involves the conversion of an amino group to a diazonium salt, followed by fluorination. This is a classic method but can have variable yields.

  • Halogen Exchange (Halex) Reaction: Replacing a bromine or iodine atom with fluorine using a fluoride source. This requires the synthesis of the corresponding halogenated precursor.

  • Modern Synthetic Routes: Methods such as the Julia-Kocienski olefination followed by oxidative photocyclization offer a modular and regiospecific approach to fluorinated PAHs.[1][2]

Q2: How can I improve the regioselectivity of the fluorination to favor the 1-position?

A2: Achieving high regioselectivity is crucial. Consider a multi-step synthetic approach where the substitution pattern is built in a controlled manner. For instance, you could start with a precursor that already has a functional group at the 1-position which can then be converted to a fluorine atom. The use of directing groups during electrophilic aromatic substitution can also guide the fluorine to the desired position.

Q3: What are some suitable fluorinating agents for this synthesis?

A3: The choice of fluorinating agent depends on the chosen synthetic route:

  • Electrophilic Fluorination: N-Fluorosulfonimides (e.g., NFSI), Selectfluor® (F-TEDA-BF4).

  • Nucleophilic Fluorination (for Halex reactions): Anhydrous potassium fluoride (KF) or cesium fluoride (CsF), often with a phase-transfer catalyst.

  • Diazotization-Fluorination: Tetrafluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6).

Q4: How does the methyl group at the 4-position influence the reaction?

A4: The methyl group is an electron-donating group, which can activate the anthracene ring towards electrophilic substitution. This can potentially influence the regioselectivity of direct fluorination methods, possibly directing substitution to ortho and para positions relative to the methyl group. This electronic effect should be considered when designing the synthetic strategy.

Experimental Protocol: A Representative Synthesis via Diazotization-Fluorination

This protocol is a generalized procedure and may require optimization for the specific substrate.

Step 1: Nitration of 4-methylanthracene

  • Dissolve 4-methylanthracene in a suitable solvent such as acetic anhydride.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture into ice water to precipitate the product, 1-nitro-4-methylanthracene.

  • Filter, wash with water, and dry the crude product. Purify by recrystallization or chromatography.

Step 2: Reduction of 1-nitro-4-methylanthracene to 1-amino-4-methylanthracene

  • Suspend the 1-nitro-4-methylanthracene in a solvent like ethanol.

  • Add a reducing agent, for example, tin(II) chloride or catalytic hydrogenation (e.g., H2 with a Pd/C catalyst).

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting 1-amino-4-methylanthracene.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

  • Dissolve 1-amino-4-methylanthracene in an aqueous solution of tetrafluoroboric acid at low temperature (0-5 °C).

  • Slowly add a cold aqueous solution of sodium nitrite.

  • Stir the mixture at low temperature for about 30 minutes to form the diazonium salt.

  • The diazonium tetrafluoroborate salt may precipitate. Filter the salt, wash it with cold ether, and dry it.

  • Gently heat the dry diazonium salt to induce thermal decomposition, which releases nitrogen gas and forms this compound.

  • Purify the final product by column chromatography or recrystallization.

Factors Influencing Synthesis Yield

The following table summarizes key parameters that can be optimized to improve the yield of this compound.

Parameter Effect on Yield Considerations
Temperature Can significantly affect reaction rate and selectivity.Optimal temperature depends on the specific reaction step. For instance, diazotization requires low temperatures, while the decomposition of the diazonium salt requires heating.
Solvent Influences solubility of reactants and can affect reaction mechanism.Aprotic polar solvents are often used for nucleophilic fluorination, while non-polar solvents may be suitable for other steps.
Catalyst Crucial for cross-coupling reactions.The choice of ligand and metal center can dramatically impact yield and selectivity.
Purity of Reagents Impurities can lead to side reactions and lower yields.Use high-purity starting materials and freshly distilled solvents.
Reaction Time Insufficient time can lead to incomplete conversion, while prolonged time can cause product decomposition.Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of This compound check_purity Check Purity of Starting Materials & Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst System optimize_solvent->optimize_catalyst isomers Isomer Formation? optimize_catalyst->isomers regioselective_route Employ Regioselective Synthetic Route isomers->regioselective_route Yes decomposition Product Decomposition? isomers->decomposition No regioselective_route->decomposition milder_conditions Use Milder Reaction Conditions decomposition->milder_conditions Yes end Improved Yield decomposition->end No milder_conditions->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: 1-Fluoro-4-methylanthracene Stability and Degradation under UV Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-methylanthracene, focusing on its stability and degradation under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of this compound under UV irradiation?

Q2: What are the likely degradation products of this compound upon UV irradiation?

Based on the photodegradation pathways of similar PAHs like anthracene, the primary degradation products are expected to be oxygenated derivatives.[3][4] The most probable products for this compound include:

  • Anthraquinones: Oxidation at the central ring is a common degradation pathway for anthracene, leading to the formation of quinone-type structures.[1][2]

  • Alcohols and Ethers: UV irradiation of PAHs in the presence of water (even trace amounts in solvents) can lead to the formation of aromatic alcohols and ethers.[5]

  • Endoperoxides: A primary photo-oxidation product of anthracene is an endoperoxide, which can be a precursor to other oxygenated products.[2]

Q3: Which solvents are recommended for UV irradiation experiments with this compound?

The choice of solvent is critical as it can significantly influence the degradation rate and pathway.[1] For stability studies, solvents that are transparent in the UV range of interest and relatively inert are preferred.

  • Acetonitrile and Cyclohexane: These are commonly used solvents in photolysis experiments of PAHs.[6]

  • Isooctane: Has been used to study the photodegradation of methylanthracenes.[2] It is crucial to use high-purity, spectroscopy-grade solvents to avoid interference from impurities.

Q4: How does the presence of oxygen affect the degradation process?

The presence of molecular oxygen is a key factor in the photo-oxidation of PAHs.[3][4] Experiments conducted in the presence of air or oxygen are likely to yield oxygenated degradation products. To study the intrinsic photostability of the molecule, experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) after de-gassing the solvent.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid and complete degradation of the compound. High UV lamp intensity. The solvent may be participating in the reaction. The compound may be inherently unstable under the experimental conditions.Reduce the UV lamp intensity or increase the distance between the lamp and the sample. Screen a variety of high-purity solvents to find one that is more inert.[1] Perform control experiments in the dark to rule out other degradation pathways.
Formation of a complex mixture of unidentified products. The degradation pathway may be complex, involving multiple competing reactions. The solvent or impurities may be reacting.Use a lower UV dose to favor the formation of primary degradation products.[4] Employ radical scavengers to investigate the role of reactive oxygen species. Ensure the use of high-purity, de-gassed solvents.
Inconsistent degradation rates between experiments. Fluctuations in UV lamp output. Variations in sample concentration. Inconsistent oxygen levels in the solvent.Allow the UV lamp to warm up and stabilize before starting the experiment.[7] Use a calibrated radiometer to monitor the lamp intensity. Prepare fresh solutions for each experiment and ensure accurate concentration measurements. Standardize the solvent de-gassing procedure.
No observable degradation. The compound may be highly photostable under the chosen conditions. The UV wavelength may not be strongly absorbed by the compound. Insufficient irradiation time.Increase the UV lamp intensity or the irradiation time. Ensure the lamp's emission spectrum overlaps with the compound's absorption spectrum. Consider using a photosensitizer to promote degradation.

Experimental Protocols

Protocol 1: Determination of Photodegradation Kinetics
  • Solution Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile) at a known concentration (e.g., 10 µg/mL).

  • Sample Irradiation:

    • Transfer a known volume of the solution into a quartz cuvette or reactor.

    • If studying the effect of oxygen, bubble air through the solution for a set period. For anaerobic conditions, de-gas the solvent by purging with nitrogen or argon.

    • Place the sample in a photostability chamber with a controlled UV source (e.g., a xenon lamp with filters to simulate sunlight or a specific UV wavelength).

    • Monitor the temperature of the sample chamber.

  • Time-course Analysis:

    • At regular time intervals, withdraw an aliquot of the solution.

    • Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.

  • Data Analysis:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the degradation rate constant and the half-life of the compound under the specific experimental conditions. The photodegradation of many PAHs follows first-order kinetics.[2]

Protocol 2: Identification of Degradation Products
  • Preparative Scale Irradiation: Irradiate a larger volume of a more concentrated solution of this compound to generate sufficient quantities of the degradation products.

  • Sample Analysis:

    • Analyze the irradiated solution using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products.

    • Use High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition of the products.

    • If possible, isolate the major degradation products using preparative HPLC.

  • Structural Elucidation:

    • Characterize the isolated products using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to elucidate their chemical structures.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, photodegradation data for this compound based on studies of similar compounds.[2] These values are for illustrative purposes and would need to be determined experimentally.

Compound Solvent Atmosphere Half-life (hours) Degradation Rate Constant (k)
This compoundAcetonitrileAir5.20.133 hr⁻¹
This compoundAcetonitrileNitrogen15.80.044 hr⁻¹
This compoundCyclohexaneAir7.10.098 hr⁻¹
Anthracene (for comparison)AcetonitrileAir6.30.110 hr⁻¹

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis cluster_results Data Interpretation prep_solution Prepare Stock Solution of This compound sample_aliquot Transfer to Quartz Reactor prep_solution->sample_aliquot degas De-gas with N2/Ar (Anaerobic) sample_aliquot->degas aerate Aerate with Air (Aerobic) sample_aliquot->aerate irradiate Expose to UV Radiation (Controlled Wavelength & Intensity) degas->irradiate aerate->irradiate monitor_temp Monitor Temperature irradiate->monitor_temp sampling Withdraw Aliquots at Time Intervals irradiate->sampling hplc HPLC-UV/Fluorescence Analysis (Kinetics) sampling->hplc lcms LC-MS/HRMS Analysis (Product ID) sampling->lcms kinetics Determine Degradation Rate and Half-life hplc->kinetics structure Elucidate Degradation Product Structures lcms->structure

Caption: Experimental workflow for studying the UV degradation of this compound.

Degradation_Pathway cluster_oxygen Photo-oxidation cluster_other Other Reactions parent This compound endoperoxide Endoperoxide Intermediate parent->endoperoxide UV, O2 alcohol Hydroxylated Derivatives parent->alcohol UV, O2, H2O dimer Photodimerization Products parent->dimer UV (high concentration) quinone 1-Fluoro-4-methylanthraquinone endoperoxide->quinone Rearrangement

Caption: Plausible photodegradation pathways for this compound.

References

Technical Support Center: 1-Fluoro-4-methylanthracene Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fluorescence quenching issues with 1-Fluoro-4-methylanthracene.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your fluorescence experiments in a question-and-answer format.

Q1: My this compound solution shows little to no fluorescence. What are the possible causes?

A1: A lack of fluorescence can stem from several factors. Systematically investigate the following possibilities:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are set appropriately for this compound. Based on similar anthracene derivatives, a good starting point for excitation is in the 350-380 nm range, with emission expected between 400-450 nm.

  • Compound Degradation: Anthracene derivatives can be susceptible to photobleaching or chemical degradation. Protect your sample from excessive light exposure and ensure the solvent is pure and free of contaminants.

  • Presence of a Quencher: Your sample may contain an unintentional quencher. Common quenchers include dissolved oxygen, halide ions, and heavy atoms.

  • Solvent Effects: The choice of solvent can significantly impact fluorescence. Highly polar or hydrogen-bonding solvents can sometimes lead to quenching.[1]

  • Concentration Effects: At very high concentrations, you may observe self-quenching or aggregation-caused quenching (ACQ), where the fluorophores interact with each other and lose their fluorescence.

Q2: The fluorescence intensity of my sample is decreasing over time during measurement. What is happening?

A2: This phenomenon is most likely photobleaching , the irreversible photochemical destruction of the fluorophore. To mitigate photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by taking measurements quickly and using shutters when not acquiring data.

  • Use Fresh Samples: Prepare fresh solutions of this compound for each experiment if possible.

  • Deoxygenate Solutions: The presence of oxygen can accelerate photobleaching. Deoxygenating your solvent can improve stability.

Q3: I suspect a substance in my experiment is quenching the fluorescence of this compound. How can I confirm this?

A3: To confirm quenching, you can perform a titration experiment . This involves systematically adding small amounts of the suspected quencher to your this compound solution and measuring the fluorescence intensity at each step. A decrease in fluorescence intensity with increasing quencher concentration is a strong indication of quenching.

Q4: How can I determine the mechanism of fluorescence quenching (static vs. dynamic)?

A4: The primary method to distinguish between static and dynamic quenching is through temperature-dependent fluorescence measurements and fluorescence lifetime measurements .

  • Temperature Dependence:

    • Dynamic (Collisional) Quenching: The quenching rate constant increases with temperature, leading to more efficient quenching at higher temperatures.

    • Static Quenching: The stability of the ground-state complex decreases with increasing temperature, resulting in less quenching at higher temperatures.

  • Fluorescence Lifetime:

    • Dynamic Quenching: The fluorescence lifetime of the fluorophore decreases in the presence of the quencher.

    • Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore remains unchanged, as the quenched molecules are non-fluorescent and do not contribute to the measured lifetime.

A Stern-Volmer plot is a graphical representation used to analyze quenching data. The shape of the plot can also provide clues about the quenching mechanism. A linear plot is often indicative of a single type of quenching mechanism, while a plot that curves upwards can suggest the presence of both static and dynamic quenching.

Frequently Asked Questions (FAQs)

Q: What are the typical excitation and emission wavelengths for this compound?

Q: What is a reasonable starting concentration for this compound in a fluorescence experiment?

A: A good starting concentration is typically in the low micromolar (µM) range (e.g., 1-10 µM). This concentration is usually sufficient to obtain a good signal without significant inner filter effects or self-quenching.

Q: What are some common quenchers I should be aware of in my experiments?

A: Common laboratory quenchers include:

  • Molecular Oxygen: Present in most solvents unless specifically removed.

  • Halide Ions: Such as Cl⁻, Br⁻, and I⁻.

  • Heavy Atoms: Often found in organometallic compounds.

  • Electron-deficient molecules: Such as nitroaromatics.[2]

  • Amines and Indoles: Can act as quenchers for anthracene derivatives.[3]

Q: Can the solvent I use affect the fluorescence of this compound?

A: Yes, the solvent can have a significant impact on fluorescence properties.[4] Factors to consider include:

  • Polarity: A change in solvent polarity can shift the emission spectrum.

  • Viscosity: Higher viscosity can sometimes reduce collisional quenching.

  • Hydrogen Bonding Capability: Solvents that can form hydrogen bonds may provide a pathway for non-radiative decay, thus quenching fluorescence.[1]

Q: What is the "inner filter effect" and how can I avoid it?

A: The inner filter effect is an artifact that leads to a reduction in the measured fluorescence intensity at high fluorophore concentrations. It occurs when the excitation light is absorbed by the fluorophore before it reaches the center of the cuvette, or when the emitted light is re-absorbed by other fluorophore molecules. To avoid this, use dilute solutions where the absorbance at the excitation wavelength is generally below 0.1.

Data Presentation

Table 1: Representative Photophysical Properties of Anthracene and its Derivatives

Since specific experimental data for this compound is limited, this table provides data for anthracene and a related derivative to serve as a reference point for experimental design.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Solvent
Anthracene~355~401~0.3~4-5Cyclohexane
9-Methylanthracene~366~413--Cyclohexane

Note: The fluorine and methyl substituents on this compound are expected to cause slight shifts in the excitation and emission maxima compared to unsubstituted anthracene.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a dilute solution of this compound (e.g., 1 µM) in your chosen solvent.

  • Emission Scan:

    • Set the excitation wavelength to an estimated value (e.g., 360 nm).

    • Scan a range of emission wavelengths (e.g., 380 nm to 550 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

  • Excitation Scan:

    • Set the emission wavelength to the determined λem.

    • Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Protocol 2: Troubleshooting Quenching with a Stern-Volmer Analysis

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 µM) in your chosen solvent.

  • Prepare a Quencher Stock Solution: Prepare a stock solution of the suspected quencher at a high concentration in the same solvent.

  • Create a Series of Samples: Prepare a series of samples with a constant concentration of this compound and varying concentrations of the quencher. Include a sample with no quencher (F0).

  • Measure Fluorescence: Measure the fluorescence intensity (F) of each sample at the optimal excitation and emission wavelengths.

  • Construct the Stern-Volmer Plot:

    • Calculate the ratio F0/F for each quencher concentration.

    • Plot F0/F versus the quencher concentration [Q].

  • Analyze the Plot:

    • If the plot is linear, the slope is the Stern-Volmer constant (KSV). This suggests a single quenching mechanism is dominant.

    • If the plot shows an upward curvature, it may indicate a combination of static and dynamic quenching.

Visualizations

Troubleshooting_Workflow start Fluorescence Quenching Observed check_instrument Verify Instrument Settings (λex, λem, slit widths) start->check_instrument check_sample Assess Sample Integrity (degradation, concentration) start->check_sample identify_quencher Identify Potential Quenchers (solvent, contaminants) start->identify_quencher perform_titration Perform Quencher Titration check_instrument->perform_titration check_sample->perform_titration identify_quencher->perform_titration analyze_sv Construct Stern-Volmer Plot perform_titration->analyze_sv Quenching confirmed temp_study Temperature-Dependent Measurements analyze_sv->temp_study lifetime_study Fluorescence Lifetime Measurements analyze_sv->lifetime_study mixed Mixed Quenching analyze_sv->mixed Upward curvature dynamic Dynamic Quenching temp_study->dynamic Quenching increases with temperature static Static Quenching temp_study->static Quenching decreases with temperature lifetime_study->dynamic Lifetime decreases lifetime_study->static Lifetime unchanged end Mechanism Determined dynamic->end static->end mixed->end

Caption: A workflow for troubleshooting and identifying the mechanism of fluorescence quenching.

Quenching_Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_excited Fluorophore* (Excited State) Collision Collision F_excited->Collision Q_ground Quencher (Ground State) Q_ground->Collision F_ground Fluorophore (Ground State) Collision->F_ground Q_excited Quencher* Collision->Q_excited F_ground_s Fluorophore (Ground State) Complex [Fluorophore-Quencher] Ground State Complex (Non-fluorescent) F_ground_s->Complex Q_ground_s Quencher (Ground State) Q_ground_s->Complex

Caption: A diagram illustrating the difference between dynamic and static fluorescence quenching mechanisms.

References

Optimization of reaction conditions for 1-Fluoro-4-methylanthracene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 1-Fluoro-4-methylanthracene. The proposed synthetic pathway involves a two-step process: the formation of a 4-methylanthracene precursor followed by electrophilic fluorination.

Troubleshooting Guides (Question & Answer Format)

Step 1: Synthesis of 4-Methylanthracene Precursor (via Friedel-Crafts Acylation and Reduction)

A direct Friedel-Crafts alkylation of anthracene is often problematic due to issues with polyalkylation and poor regioselectivity. A more controlled approach involves the Friedel-Crafts acylation to introduce a carbonyl group, which can then be reduced to the desired methyl group.

Question Possible Cause(s) Troubleshooting Steps
Q1: Low or no yield of 1-acetylanthracene during Friedel-Crafts acylation. 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Impure starting materials (anthracene, acetyl chloride).3. Incorrect reaction temperature.4. Insufficient reaction time.1. Use fresh, anhydrous aluminum chloride. Ensure it is handled under inert atmosphere to prevent deactivation by moisture.2. Purify anthracene by recrystallization. Use freshly distilled acetyl chloride.3. Maintain the recommended reaction temperature. For the acylation of anthracene, reactions are often carried out at low temperatures (e.g., 0 °C) to improve selectivity.[1][2]4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: Formation of multiple isomers of acetylanthracene. 1. Reaction solvent influencing regioselectivity.2. Reaction temperature is too high.1. The choice of solvent can significantly impact the isomer distribution. For instance, using ethylene chloride as a solvent for the acetylation of anthracene has been reported to favor the formation of 1-acetylanthracene.[2][3]2. Running the reaction at lower temperatures can enhance the kinetic control and favor the formation of the 1-isomer.
Q3: Incomplete reduction of 1-acetylanthracene to 4-methylanthracene. 1. Ineffective reducing agent.2. Insufficient amount of reducing agent.3. Reaction conditions not optimal.1. For the reduction of the acetyl group, common methods include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). Ensure the chosen reducing agent is suitable for the substrate.2. Use a sufficient excess of the reducing agent to ensure complete conversion.3. Follow the recommended protocol for the chosen reduction method carefully, paying attention to temperature and reaction time.

Step 2: Electrophilic Fluorination of 4-Methylanthracene

The introduction of the fluorine atom is proposed via electrophilic fluorination using a reagent such as Selectfluor™.

Question Possible Cause(s) Troubleshooting Steps
Q1: Low yield of the desired this compound. 1. Inactive fluorinating agent.2. Sub-optimal reaction conditions (solvent, temperature).3. Complex mixture of products due to lack of regioselectivity.1. Use a fresh, high-quality electrophilic fluorinating agent like Selectfluor™.[4][5][6]2. The solvent can influence the reactivity. Acetonitrile is a common solvent for reactions with Selectfluor™.[5] Optimization of the reaction temperature may be required; start with room temperature and adjust as needed based on reaction monitoring.3. The methyl group in 4-methylanthracene is an activating group and will direct electrophilic substitution. However, fluorination of polycyclic aromatic hydrocarbons (PAHs) can sometimes lead to a mixture of isomers. Careful purification by column chromatography or HPLC will be necessary to isolate the desired product.[7][8]
Q2: Formation of polyfluorinated products. 1. Excess of the fluorinating agent.2. The starting material is highly activated.1. Use a stoichiometric amount or a slight excess of the fluorinating agent. Carefully control the addition of the fluorinating agent to the reaction mixture.2. The anthracene ring system is electron-rich and susceptible to multiple substitutions. Running the reaction at a lower temperature or for a shorter duration might help to minimize polyfluorination.
Q3: Difficulty in purifying the final product. 1. Formation of isomeric products with similar polarities.2. Presence of unreacted starting material and byproducts.1. Isomeric fluorinated PAHs can be challenging to separate. High-performance liquid chromatography (HPLC) or specialized column chromatography with appropriate stationary and mobile phases may be required.[7][8]2. A preliminary purification by column chromatography to remove baseline impurities and unreacted starting material is recommended before attempting to separate isomers.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts alkylation not the recommended first step for synthesizing 4-methylanthracene?

A1: Direct Friedel-Crafts alkylation of anthracene often leads to a mixture of products, including polyalkylated anthracenes and isomers, due to the activating nature of the alkyl group and the potential for carbocation rearrangements.[9] The product mixture can be difficult to separate. The acylation-reduction route provides better control over the position of the substituent and avoids poly-substitution.

Q2: What is the expected regioselectivity for the electrophilic fluorination of 4-methylanthracene?

A2: The methyl group at the 4-position is an ortho-, para-director. In the case of 4-methylanthracene, the positions ortho (3 and 5) and para (1) to the methyl group are activated. However, the steric hindrance and the inherent reactivity of the different positions on the anthracene ring will influence the final isomer distribution. The 1-position is generally reactive in electrophilic substitutions on anthracene. Therefore, the formation of this compound is plausible, but the formation of other isomers is also possible. Experimental verification of the product distribution is necessary.

Q3: What are the safety precautions for working with electrophilic fluorinating agents like Selectfluor™?

A3: While Selectfluor™ is considered a relatively stable and user-friendly fluorinating agent, it is still a powerful oxidant and should be handled with care.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q4: How can I confirm the identity and purity of the synthesized this compound?

Experimental Protocols

Protocol 1: Synthesis of 1-Acetylanthracene (Friedel-Crafts Acylation)

This protocol is adapted from literature procedures for the acylation of anthracene.[2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous ethylene chloride under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Dissolve anthracene (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous ethylene chloride and add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to obtain 1-acetylanthracene.

Protocol 2: Synthesis of 4-Methylanthracene (Clemmensen Reduction)

This is a general procedure for the Clemmensen reduction of an aryl ketone.

  • Preparation of Zinc Amalgam: To mossy zinc (10 eq.), add a 5% aqueous solution of mercuric chloride and swirl for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

  • Addition of Substrate: Add 1-acetylanthracene (1.0 eq.) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid may need to be added during the reaction to maintain the acidic conditions. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully decant the liquid from the excess zinc. Separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 4-methylanthracene.

Protocol 3: Synthesis of this compound (Electrophilic Fluorination)

This protocol is a general guideline for electrophilic fluorination using Selectfluor™.

  • Reaction Setup: In a clean, dry flask, dissolve 4-methylanthracene (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile.

  • Addition of Fluorinating Agent: Add Selectfluor™ (1.1 eq.) to the solution in one portion under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel, potentially followed by preparative HPLC to isolate the this compound isomer.[7][8]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-Acetylanthracene

ParameterCondition
Solvent Ethylene Chloride[2][3]
Lewis Acid Aluminum Chloride (AlCl₃)
Temperature 0 °C
Typical Yield Can be high, but dependent on specific conditions

Table 2: Reagents for the Electrophilic Fluorination of 4-Methylanthracene

ReagentFunctionRecommended Molar Ratio (to substrate)
Selectfluor™ Electrophilic Fluorine Source[4][5][6]1.0 - 1.2 eq.
Acetonitrile Solvent-

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: 4-Methylanthracene Synthesis cluster_step2 Step 2: Fluorination Anthracene Anthracene Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Anthracene->Acylation 1 1-Acetylanthracene 1-Acetylanthracene Acylation->1-Acetylanthracene 2 Reduction Reduction (e.g., Clemmensen) 1-Acetylanthracene->Reduction 3 4-Methylanthracene 4-Methylanthracene Reduction->4-Methylanthracene 4 Fluorination Electrophilic Fluorination (Selectfluor™) 4-Methylanthracene->Fluorination 5 Crude_Product Crude Product (Isomeric Mixture) Fluorination->Crude_Product 6 Purification Purification (Chromatography/HPLC) Crude_Product->Purification 7 Final_Product This compound Purification->Final_Product 8

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Final Product Check_Precursor Check Purity & Yield of 4-Methylanthracene Start->Check_Precursor Precursor_OK Precursor OK? Check_Precursor->Precursor_OK Troubleshoot_Step1 Troubleshoot Step 1: - Catalyst Activity - Reaction Conditions - Purity of Reagents Precursor_OK->Troubleshoot_Step1 No Troubleshoot_Step2 Troubleshoot Step 2: - Fluorinating Agent Activity - Isomer Separation - Reaction Conditions Precursor_OK->Troubleshoot_Step2 Yes Analyze_Side_Products Analyze Side Products (GC-MS, NMR) Troubleshoot_Step2->Analyze_Side_Products Optimize_Purification Optimize Purification (HPLC, Column Chromatography) Analyze_Side_Products->Optimize_Purification

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of 1-Fluoro-4-methylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-4-methylanthracene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting/Solution
Inactive Fluorinating Agent For electrophilic fluorination, ensure the fluorinating agent (e.g., Selectfluor™) is fresh and has been stored under appropriate conditions (cool, dry, and away from moisture). For the Balz-Schiemann reaction, confirm the complete formation of the diazonium salt before proceeding with decomposition.
Incomplete Diazotization (Balz-Schiemann) Ensure the temperature for diazotization is maintained at 0-5 °C. Use a slight excess of sodium nitrite and ensure it is fully dissolved. Test for the presence of nitrous acid using starch-iodide paper.
Suboptimal Reaction Temperature For electrophilic fluorination, the reaction temperature may need optimization. Start at room temperature and adjust as needed. For the Balz-Schiemann reaction, the thermal decomposition of the diazonium salt requires careful heating. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition and byproduct formation.
Poor Solubility of Starting Material Select an appropriate solvent that dissolves the starting material (1-methylanthracene or 1-amino-4-methylanthracene) and is compatible with the reaction conditions. For electrophilic fluorination, acetonitrile is a common solvent.
Presence of Water or Other Nucleophiles Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for electrophilic fluorination, as water can compete with the substrate and react with the fluorinating agent.

Issue 2: Formation of Multiple Products (Regioisomers)

Potential Cause Troubleshooting/Solution
Lack of Regioselectivity in Electrophilic Fluorination Electrophilic substitution on the anthracene ring is kinetically favored at the 9- and 10-positions. The methyl group at the 4-position is an activating group and will direct ortho and para. This can lead to a mixture of isomers. To favor the 1-fluoro product, consider using a sterically hindered fluorinating agent or optimizing the reaction solvent and temperature to enhance selectivity.
Side Reactions on the Anthracene Core The anthracene core is susceptible to oxidation and other side reactions. Use mild reaction conditions and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 3: Formation of Over-fluorinated Byproducts

Potential Cause Troubleshooting/Solution
Excess of Fluorinating Agent Carefully control the stoichiometry of the fluorinating agent. Use of a large excess can lead to the formation of di- and tri-fluorinated anthracenes. Start with a 1:1 molar ratio of substrate to fluorinating agent and adjust as needed based on reaction monitoring.
Prolonged Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS. Stop the reaction once the starting material is consumed to prevent further fluorination of the desired product.

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Troubleshooting/Solution
Similar Polarity of Byproducts Regioisomers and over-fluorinated products can have similar polarities to the desired this compound, making separation by column chromatography challenging. Use a high-resolution separation technique, such as HPLC, or try different solvent systems for column chromatography to improve separation. Recrystallization may also be an effective purification method.
Presence of Tarry Residues Tarry byproducts can result from the decomposition of the starting material or product, particularly in the Balz-Schiemann reaction. Ensure the thermal decomposition is carried out at the lowest effective temperature. An initial workup with a non-polar solvent can help to remove some of the tarry material before chromatography.
Water-Soluble Byproducts (Balz-Schiemann) In the Balz-Schiemann reaction, incomplete decomposition or side reactions can lead to water-soluble byproducts. A thorough aqueous workup is necessary to remove these before extraction and purification. One study on a similar compound found that precipitating the diazonium salt from an aqueous solution using isopropanol improved purity and yield[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most probable synthetic routes are:

  • Direct Electrophilic Fluorination: This involves the reaction of 1-methylanthracene with an electrophilic fluorinating agent, such as Selectfluor™. This method is often preferred for its operational simplicity.

  • Balz-Schiemann Reaction: This multi-step process starts with the diazotization of 1-amino-4-methylanthracene to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (like tetrafluoroborate) to yield the fluorinated product.

Q2: What are the primary side reactions to be aware of during electrophilic fluorination?

The main side reactions include:

  • Formation of Regioisomers: Fluorination can occur at other positions on the anthracene ring, particularly the highly reactive 9- and 10-positions.

  • Over-fluorination: The addition of more than one fluorine atom to the anthracene ring can occur, leading to di- or tri-fluorinated byproducts.

  • Oxidation: The anthracene core can be oxidized, especially under harsh reaction conditions.

  • Reaction with Solvent: Some electrophilic fluorinating agents can react with certain solvents. For example, Selectfluor™ can react exothermically with DMF, pyridine, and DMSO[2].

Q3: What are the major challenges and side reactions in the Balz-Schiemann reaction?

Key challenges and side reactions include:

  • Incomplete Diazotization: This can lead to low yields and the presence of unreacted starting material.

  • Azo-Coupling: The diazonium salt can react with the starting amine or other aromatic compounds to form colored azo compounds.

  • Thermal Decomposition: The thermal decomposition of diazonium salts can be hazardous if not controlled properly, with the potential for runaway reactions[3].

  • Formation of Phenolic Byproducts: If water is present during the decomposition, the diazonium salt can be converted to the corresponding phenol.

  • Tarry Byproduct Formation: Decomposition can lead to the formation of polymeric or tarry materials that complicate purification.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify the different components in the reaction mixture.

Q5: What is the expected regioselectivity of the electrophilic fluorination of 1-methylanthracene?

Electrophilic substitution on anthracene generally occurs at the 9- and 10-positions due to the stability of the resulting sigma complex. The methyl group at the 4-position is an ortho-, para-directing activator. Therefore, electrophilic attack will be directed to positions 1, 3, 5, and 8, as well as the highly reactive 9 and 10 positions. This can lead to a mixture of products, and achieving high regioselectivity for the 1-position may be challenging.

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific laboratory conditions and desired purity.

Protocol 1: Electrophilic Fluorination using Selectfluor™

  • Materials:

    • 1-methylanthracene

    • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Anhydrous acetonitrile

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-methylanthracene (1.0 eq) in anhydrous acetonitrile.

    • To this solution, add Selectfluor™ (1.1 eq) portion-wise over 15 minutes at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

    • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Protocol 2: Balz-Schiemann Reaction

  • Materials:

    • 1-amino-4-methylanthracene

    • Hydrochloric acid (concentrated)

    • Sodium nitrite

    • Fluoroboric acid (HBF₄, 48% in water)

    • Petroleum ether (or other high-boiling inert solvent)

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Diazotization:

      • In a beaker, suspend 1-amino-4-methylanthracene (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

      • Cool the suspension to 0-5 °C in an ice-water bath.

      • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

      • Stir the mixture for 30 minutes at 0-5 °C.

    • Formation of Diazonium Fluoroborate:

      • To the cold diazonium salt solution, slowly add fluoroboric acid (1.1 eq).

      • The diazonium fluoroborate salt will precipitate. Stir for another 30 minutes in the ice bath.

      • Filter the precipitate and wash with cold water, followed by a small amount of cold methanol and then ether.

      • Dry the diazonium fluoroborate salt under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care.

    • Thermal Decomposition:

      • In a flask equipped with a distillation apparatus, suspend the dry diazonium fluoroborate salt in an inert, high-boiling solvent like petroleum ether.

      • Gently heat the suspension. The decomposition will be indicated by the evolution of nitrogen gas. A patent for a similar reaction suggests a temperature range of 75-120 °C[4].

      • The product can be distilled directly from the reaction mixture.

    • Workup and Purification:

      • After the decomposition is complete, cool the reaction mixture.

      • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate.

      • Filter and concentrate the solution.

      • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Comparison of Synthetic Routes

Parameter Electrophilic Fluorination (Selectfluor™) Balz-Schiemann Reaction
Starting Material 1-methylanthracene1-amino-4-methylanthracene
Number of Steps 13
Typical Yield 30-60% (highly variable)40-70% (can be higher with optimization)
Key Byproducts Regioisomers (e.g., 9-fluoro-1-methylanthracene), over-fluorinated productsAzo compounds, phenolic compounds, tarry residues
Safety Concerns Selectfluor™ is a strong oxidant and should be handled with care.Diazonium salts can be explosive when dry. Thermal decomposition requires careful temperature control.
Purification Column chromatography, HPLC, recrystallizationDistillation, column chromatography, recrystallization

Visualizations

Reaction_Pathways cluster_0 Electrophilic Fluorination cluster_1 Balz-Schiemann Reaction 1-methylanthracene 1-methylanthracene This compound This compound 1-methylanthracene->this compound Selectfluor Regioisomers Regioisomers 1-methylanthracene->Regioisomers Side Reaction Selectfluor Selectfluor Over-fluorinated products Over-fluorinated products This compound->Over-fluorinated products Side Reaction 1-amino-4-methylanthracene 1-amino-4-methylanthracene Diazonium Salt Diazonium Salt 1-amino-4-methylanthracene->Diazonium Salt NaNO2, H+ 1-Fluoro-4-methylanthracene_bs This compound Diazonium Salt->1-Fluoro-4-methylanthracene_bs Heat, HBF4 Azo compounds Azo compounds Diazonium Salt->Azo compounds Side Reaction Phenolic byproducts Phenolic byproducts Diazonium Salt->Phenolic byproducts Side Reaction (H2O) Troubleshooting_Workflow start Low Yield of Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions No Issue optimize_reagents Use Fresh Reagents, Adjust Stoichiometry check_reagents->optimize_reagents Issue Found check_workup Review Workup and Purification check_conditions->check_workup No Issue optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Issue Found improve_purification Modify Purification Method (e.g., HPLC) check_workup->improve_purification Issue Found success Yield Improved optimize_reagents->success optimize_conditions->success improve_purification->success Logical_Relationships cluster_electrophilic Electrophilic Fluorination Issues cluster_balz_schiemann Balz-Schiemann Issues Excess Selectfluor Excess Selectfluor Over-fluorination Over-fluorination Excess Selectfluor->Over-fluorination Low Purity Low Purity Over-fluorination->Low Purity High Reactivity of 9,10-positions High Reactivity of 9,10-positions Regioisomer Formation Regioisomer Formation High Reactivity of 9,10-positions->Regioisomer Formation Regioisomer Formation->Low Purity Presence of Water Presence of Water Hydrolysis of Reagent Hydrolysis of Reagent Presence of Water->Hydrolysis of Reagent Incomplete Diazotization Incomplete Diazotization Low Yield Low Yield Incomplete Diazotization->Low Yield High Temperature High Temperature Tarry Byproducts Tarry Byproducts High Temperature->Tarry Byproducts Tarry Byproducts->Low Purity Aqueous Workup Aqueous Workup Phenol Formation Phenol Formation Aqueous Workup->Phenol Formation

References

Technical Support Center: Enhancing the Solubility of 1-Fluoro-4-methylanthracene for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Fluoro-4-methylanthracene in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers and cell culture media?

This compound belongs to the polycyclic aromatic hydrocarbon (PAH) family. These molecules are characterized by their fused aromatic rings, which make them highly hydrophobic and lipophilic (fat-soluble).[1][2] Consequently, they have very low solubility in water-based solutions.[1]

Q2: What is the first step I should take to solubilize this compound?

The universally recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.[3][4][5] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of polar and non-polar compounds and its miscibility with water.[6][7]

Q3: My compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. What is happening?

This is a common issue known as "precipitation upon dilution." While this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO is diluted in an aqueous medium.[8] This often happens if the final concentration of the compound in the assay exceeds its aqueous solubility limit.[9]

Q4: What are the alternatives to DMSO if it is not suitable for my experiment?

If DMSO is not compatible with your assay or cell type, other organic solvents can be considered, such as ethanol or acetone.[7] However, their volatility and potential for cytotoxicity should be carefully evaluated. Another powerful alternative is the use of cyclodextrins, which can encapsulate the hydrophobic compound and increase its apparent water solubility.[10][11][12]

Q5: How can I determine the maximum soluble concentration of this compound in my final assay medium?

You can perform a kinetic solubility test. This involves preparing serial dilutions of your compound's DMSO stock solution in the assay medium and observing the concentration at which precipitation occurs.[9] Turbidity can be measured using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[9]

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media
Potential Cause Troubleshooting Step Rationale
Compound concentration exceeds its aqueous solubility. 1. Lower the final concentration of this compound in the media. 2. Increase the percentage of DMSO in the final solution (while staying within the cell line's tolerance, typically ≤0.5%).[13]Many hydrophobic compounds will precipitate out of a mostly aqueous solution.[9][14] A higher concentration of the organic co-solvent can help maintain solubility.
Improper mixing technique. 1. Add the DMSO stock solution dropwise to the vortexing culture medium. 2. Briefly warm the medium to 37°C before and after adding the compound.[14]Rapid addition can create localized high concentrations, leading to precipitation. Gentle warming can aid dissolution.
Interaction with media components. 1. Prepare the final dilution in a serum-free medium first, then add serum if required.[14] 2. Be aware that salts in the media can sometimes contribute to precipitation.[15][16]Serum proteins and salts can sometimes interact with the compound, reducing its solubility.
Temperature fluctuations. Ensure the media and all components are at a stable temperature (e.g., 37°C) during preparation and use. Avoid repeated freeze-thaw cycles of stock solutions.[15][16]Temperature shifts can cause dissolved solutes to fall out of solution.
Issue 2: Observed Cell Toxicity or Altered Cell Behavior
Potential Cause Troubleshooting Step Rationale
Solvent (DMSO) toxicity. 1. Ensure the final DMSO concentration is as low as possible, ideally ≤0.1% for sensitive cell lines.[7] 2. Run a vehicle control experiment with the same final DMSO concentration but without the compound to assess the solvent's effect on its own.[17]DMSO can be toxic to cells at higher concentrations, with effects varying between cell types.[7][13]
Compound's intrinsic toxicity. Perform a dose-response experiment to determine the cytotoxic concentration range of this compound.This is necessary to distinguish between toxicity from the compound itself and any effects from the solubilization method.
Use of an alternative solubilizer. Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent, which is generally well-tolerated by cells.[13]Cyclodextrins can enhance solubility without the need for organic solvents.[10][11]

Quantitative Data Summary

The following tables provide a general comparison of common solubilization methods based on data for similar polycyclic aromatic hydrocarbons.

Table 1: Comparison of Solubilizing Agents

Solubilizing Agent Typical Starting Stock Concentration Advantages Disadvantages
DMSO 10-50 mMHigh solubilizing capacity for many compounds.[6]Can be toxic to cells at concentrations >0.5%.[13] May interfere with some assays.
Ethanol 10-50 mMLess toxic than DMSO for some cell lines.More volatile, which can lead to concentration changes.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Varies (used in final solution)Low cellular toxicity.[13] Directly increases aqueous solubility.[12]May not be as effective as DMSO for all compounds. Can sometimes extract lipids from cell membranes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Analytical balance

    • Amber glass vial with a screw cap

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is approximately 210.25 g/mol . For 1 mL of a 10 mM stock, you would need 2.10 mg.

    • Weigh the calculated amount of solid this compound and place it in the amber vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[14]

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[16]

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

  • Materials:

    • This compound stock solution in a minimal amount of a volatile solvent (e.g., methanol or acetone).

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Aqueous buffer or cell culture medium.

    • Rotary evaporator or nitrogen stream.

  • Procedure:

    • In a glass vial, add a known amount of this compound from its organic stock solution.

    • Evaporate the organic solvent completely under a gentle stream of nitrogen or using a rotary evaporator to form a thin film of the compound on the vial's inner surface.

    • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-50 mM). The concentration may need to be optimized.

    • Add the HP-β-CD solution to the vial containing the compound film.

    • Seal the vial and shake or sonicate at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Solid Compound dissolve Dissolve in 100% DMSO weigh->dissolve Add to vial add_stock Add DMSO Stock to Medium (Dropwise) dissolve->add_stock Concentrated Stock prepare_media Prepare Assay Medium prepare_media->add_stock vortex Vortex to Mix add_stock->vortex add_to_cells Add to Cells/Assay vortex->add_to_cells Final Working Solution incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for solubilizing a hydrophobic compound using DMSO.

troubleshooting_pathway start Precipitate observed in assay medium? solubility_limit Is final concentration > aqueous solubility limit? start->solubility_limit Yes mixing_issue Was stock added too quickly? start->mixing_issue No lower_conc Action: Lower final concentration. solubility_limit->lower_conc Yes use_cyclodextrin Action: Use a cyclodextrin-based solubilizer. solubility_limit->use_cyclodextrin Yes solubility_limit->mixing_issue No no_precipitate No Precipitate lower_conc->no_precipitate use_cyclodextrin->no_precipitate slow_addition Action: Add stock dropwise to vortexing medium. mixing_issue->slow_addition Yes mixing_issue->no_precipitate No slow_addition->no_precipitate

Caption: Troubleshooting decision tree for compound precipitation.

References

Overcoming aggregation-caused quenching in 1-Fluoro-4-methylanthracene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Fluoro-4-methylanthracene derivatives and encountering challenges with aggregation-caused quenching (ACQ).

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ)?

A1: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases upon aggregation or an increase in concentration.[1][2] This is often due to the formation of non-emissive or weakly emissive ground-state dimers or excimers through intermolecular interactions, such as π-π stacking, in the aggregated state.[2][3]

Q2: Why is my this compound derivative exhibiting ACQ?

A2: Anthracene derivatives, including this compound, are prone to ACQ due to their planar aromatic structure, which facilitates strong π-π stacking interactions in aggregated states.[2][4] These interactions can lead to the formation of non-radiative decay pathways, causing a decrease in fluorescence.

Q3: What is the opposite of ACQ?

A3: The opposite phenomenon to ACQ is Aggregation-Induced Emission (AIE).[4] AIE is a process where non-emissive or weakly emissive molecules in solution are induced to emit intensely upon aggregation.[4][5] This is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[4]

Q4: How can I overcome ACQ in my this compound derivatives?

A4: Several strategies can be employed to overcome ACQ, primarily by promoting AIE characteristics:

  • Structural Modification: Introduce bulky substituents to the anthracene core to induce steric hindrance and prevent π-π stacking.[4]

  • Promote Intermolecular Interactions: Incorporate functional groups that can form intermolecular hydrogen bonds to restrict intramolecular rotation in the aggregated state.[4]

  • Positional Isomerization: Altering the position of substituents on the anthracene ring can influence the molecular packing and potentially convert an ACQ molecule into an AIE-active one (AIEgen).[6][7]

  • Encapsulation: Utilize host molecules like cyclodextrins or micelles to encapsulate the fluorophore and prevent aggregation.

Q5: What are the potential applications of AIE-active this compound derivatives?

A5: AIE-active materials have significant potential in various fields, including:

  • Bioimaging: Their ability to become fluorescent in aggregated states makes them excellent candidates for cell imaging and tracking.[8][9]

  • Sensors: AIEgens can be designed to respond to specific analytes, leading to a "turn-on" fluorescence signal.

  • Drug Delivery: Monitoring the aggregation state of drug-carrier systems.

  • Organic Light-Emitting Diodes (OLEDs): Development of efficient solid-state emitters.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound derivatives.

Problem Possible Cause Suggested Solution
No or weak fluorescence signal in solution. The derivative might be an Aggregation-Induced Emission (AIE) luminogen, which is inherently non-emissive in dilute solutions.[5]Induce aggregation by adding a poor solvent (e.g., water to a THF or DMSO solution) and observe for an increase in fluorescence.
Fluorescence intensity decreases at higher concentrations. The derivative is exhibiting Aggregation-Caused Quenching (ACQ) due to π-π stacking.[10]1. Work at lower concentrations.2. Modify the molecular structure to introduce steric hindrance.3. Use a different solvent system that discourages aggregation.
Unexpected shifts in emission wavelength upon aggregation. Formation of different types of aggregates (e.g., J-aggregates or H-aggregates) or excimers. A blue shift can indicate the formation of H-aggregates.[10]Characterize the aggregates using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Correlate the aggregate morphology with the observed spectral shifts.
Inconsistent fluorescence in biological media. Non-specific binding and aggregation with cellular components.1. Modify the derivative with biocompatible groups (e.g., PEG) to improve solubility and reduce non-specific interactions.2. Encapsulate the derivative in a biocompatible matrix.
Photobleaching during imaging experiments. The fluorophore is being irreversibly damaged by the excitation light.[11]1. Reduce the intensity and duration of the excitation light.2. Use an anti-fade mounting medium if working with fixed cells.

Experimental Protocols

Protocol 1: Synthesis of an AIE-active Anthracene Derivative (General Procedure)

This protocol provides a general outline for synthesizing an anthracene derivative designed to exhibit AIE by introducing bulky substituents. This is a representative procedure and may need to be adapted for the specific synthesis of a this compound AIEgen.

  • Starting Material: A di-substituted anthracene core (e.g., 9,10-dibromoanthracene).

  • Suzuki-Miyaura Coupling Reaction:

    • In a reaction flask, dissolve the di-substituted anthracene, a boronic acid derivative with a bulky group (e.g., tetraphenylethylene boronic acid), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent mixture (e.g., toluene, ethanol, and water).

    • Add a base (e.g., K₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of AIE Properties

  • Stock Solution Preparation: Prepare a stock solution of the synthesized derivative in a good solvent (e.g., Tetrahydrofuran - THF) at a concentration of 1 mM.

  • Solvent/Anti-Solvent Mixtures:

    • In a series of cuvettes, prepare solutions with varying fractions of the anti-solvent (e.g., water). For example, create mixtures with water fractions of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% (v/v) while keeping the final concentration of the derivative constant.

  • Photoluminescence (PL) Spectroscopy:

    • Measure the PL spectra of each solution using a spectrofluorometer.

    • Record the emission intensity at the wavelength of maximum emission for each mixture.

  • Data Analysis:

    • Plot the maximum emission intensity as a function of the water fraction. A significant increase in intensity at higher water fractions indicates AIE activity.

  • Quantum Yield Measurement:

    • Determine the fluorescence quantum yield in both the pure solvent and the aggregated state using a standard reference (e.g., quinine sulfate).

Data Presentation

Table 1: Photophysical Properties of Representative Anthracene Derivatives in Solution and Aggregated State.

Disclaimer: The following data is for illustrative purposes based on typical values for AIE-active anthracene derivatives and may not represent this compound specifically.

DerivativeSolvent System (THF/Water)Absorption Max (λₐₑₛ, nm)Emission Max (λₑₘ, nm)Fluorescence Quantum Yield (Φբ)
Derivative A (ACQ-type) 100/03804200.50
10/903854300.05
Derivative B (AIE-type) 100/03904500.02
10/903954800.65

Visualizations

ACQ_vs_AIE cluster_ACQ Aggregation-Caused Quenching (ACQ) cluster_AIE Aggregation-Induced Emission (AIE) ACQ_sol Monomers in Solution (Fluorescent) ACQ_agg Aggregates (π-π stacking) (Quenched) ACQ_sol->ACQ_agg Aggregation AIE_sol Monomers in Solution (Non-emissive) AIE_agg Aggregates (Restricted Intramolecular Motion) (Highly Emissive) AIE_sol->AIE_agg Aggregation

Caption: Comparison of ACQ and AIE processes.

Troubleshooting_Workflow start Start: Low Fluorescence Signal check_conc Is the concentration high? start->check_conc is_aie Is it an AIE-type molecule? check_conc->is_aie No acq Potential ACQ. - Lower concentration - Modify structure check_conc->acq Yes induce_agg Induce Aggregation (add poor solvent) is_aie->induce_agg Yes other_issue Other issue: - Check instrument settings - Photobleaching is_aie->other_issue No fluo_increase Fluorescence Increases? induce_agg->fluo_increase aie_confirmed AIE Confirmed. Work in aggregated state. fluo_increase->aie_confirmed Yes fluo_increase->other_issue No

Caption: Troubleshooting workflow for low fluorescence.

Experimental_Workflow synthesis 1. Synthesis of This compound Derivative purification 2. Purification (Column Chromatography) synthesis->purification characterization 3. Structural Characterization (NMR, MS) purification->characterization aie_study 4. AIE Property Study (PL Spectroscopy in solvent mixtures) characterization->aie_study application 5. Application (e.g., Bioimaging) aie_study->application

Caption: General experimental workflow.

References

Refining the experimental setup for 1-Fluoro-4-methylanthracene spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-methylanthracene spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the typical absorption and emission maxima for anthracene derivatives?

A1: The absorption and emission maxima of anthracene derivatives can vary depending on the substituent and the solvent used. Generally, anthracene-based compounds exhibit absorption in the 360–430 nm range.[1] Emission maxima are also influenced by the molecular structure and environment. For example, some 1,4-diphenylanthracene derivatives show emission maxima in the range of 452–536 nm in the solid state.[2]

Q2: How does solvent polarity affect the spectroscopy of this compound?

A2: Solvent polarity can significantly influence the absorption and fluorescence spectra of anthracene and its derivatives.[3][4][5] An increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvatochromism. This is due to the differential solvation of the ground and excited states of the molecule. The bandwidth of the spectra can also increase with rising solvent polarity and temperature.[5]

Q3: What is a typical fluorescence quantum yield for anthracene derivatives, and how is it measured?

A3: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For anthracene derivatives, this value can range widely. Some derivatives exhibit exceptional quantum yields of around 100% in solution.[6] The quantum yield is typically measured using a comparative method, where the fluorescence intensity of the sample is compared to a well-characterized standard with a known quantum yield.[7] The calculation involves comparing the integrated fluorescence intensities and the absorbance values of the sample and the standard.

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal

Possible Causes and Solutions:

  • Incorrect Excitation Wavelength: Ensure the excitation wavelength corresponds to an absorption maximum of this compound.

  • Low Concentration: The concentration of the analyte may be too low. Prepare a series of dilutions to determine the optimal concentration range.

  • Solvent Quenching: The solvent may be quenching the fluorescence. Solvents containing heavy atoms (e.g., alkyl iodides or bromides) can decrease fluorescence intensity.[4] Consider using a different solvent, such as a non-polar or aprotic polar solvent.

  • Oxygen Quenching: Dissolved oxygen in the solvent can quench fluorescence. Degas the solvent by bubbling with an inert gas like nitrogen or argon before use.

  • Photodegradation: The sample may be degrading upon exposure to the excitation light. Reduce the excitation intensity or the exposure time.

Problem: Unexpected Shifts in Absorption or Emission Spectra

Possible Causes and Solutions:

  • Solvent Effects: As mentioned in the FAQs, the polarity of the solvent can cause spectral shifts.[3][4][5] Ensure you are using a consistent solvent for all measurements or systematically study the effect of different solvents.

  • Aggregation: At high concentrations, molecules can form aggregates, which can alter the electronic states and lead to spectral shifts. Dilute the sample to see if the spectral shape changes.

  • Contamination: The sample or solvent may be contaminated with fluorescent impurities. Use high-purity solvents and clean all glassware thoroughly.

  • Instrument Calibration: Ensure the spectrometer is properly calibrated. Use a standard with known absorption and emission peaks to verify the instrument's accuracy.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a high-purity, spectroscopy-grade solvent. The choice of solvent can impact the spectra, so consistency is key. Non-polar solvents like hexane or toluene, and polar aprotic solvents like dichloromethane (DCM) are common choices.

  • Concentration: Prepare a stock solution of this compound of a known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[7]

  • Degassing (Optional but Recommended): For fluorescence measurements, it is advisable to degas the solutions by bubbling with a high-purity inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

UV-Vis Absorption Spectroscopy
  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the absorption spectrum of the this compound solution.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Set Excitation Wavelength: Set the excitation monochromator to the λmax determined from the absorption spectrum.

  • Scan Emission: Scan the emission monochromator over a wavelength range appropriate to capture the entire fluorescence spectrum.

  • Correct for Solvent Background: Subtract the emission spectrum of the pure solvent (blank) from the sample's emission spectrum.

  • Quantum Yield Determination (Comparative Method):

    • Measure the absorbance of both the standard and the sample at the same excitation wavelength.

    • Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation/emission slit widths, detector voltage).

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the standard and the sample.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Presentation

Table 1: Spectroscopic Properties of Selected Anthracene Derivatives

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)
AnthraceneToluene---
10-(Diphenylphosphoryl)-anthraceneDCM432--
10-(Diphenylthiophosphoryl)-anthraceneDCM448--
10-(Diphenylselenophosphoryl)-anthraceneDCM456--
9,10-Diphenylanthracene---~1.0
1,4-Diphenylanthracene derivative (1f)Solid-5360.71

Data compiled from various sources for illustrative purposes.[1][2][6] Specific values for this compound should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy Solvent Select High-Purity Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Dilutions Stock->Dilute Degas Degas Solution (Optional) Dilute->Degas Blank_Abs Record Solvent Blank Degas->Blank_Abs Sample_Abs Record Sample Spectrum Blank_Abs->Sample_Abs Analyze_Abs Determine λmax Sample_Abs->Analyze_Abs Set_Ex Set Excitation to λmax Analyze_Abs->Set_Ex Scan_Em Scan Emission Spectrum Set_Ex->Scan_Em Correct Correct for Blank Scan_Em->Correct Analyze_Flu Analyze Spectrum & Determine Quantum Yield Correct->Analyze_Flu

Caption: Experimental workflow for spectroscopic analysis.

Troubleshooting_Fluorescence Start Weak or No Fluorescence Signal Check_Ex Is Excitation Wavelength Correct? Start->Check_Ex Check_Conc Is Concentration Sufficient? Check_Ex->Check_Conc Yes Solution_Ex Adjust to Absorption Maximum Check_Ex->Solution_Ex No Check_Solvent Is Solvent Quenching? Check_Conc->Check_Solvent Yes Solution_Conc Increase Concentration Check_Conc->Solution_Conc No Check_O2 Is Oxygen Quenching? Check_Solvent->Check_O2 No Solution_Solvent Change Solvent Check_Solvent->Solution_Solvent Yes Check_Photo Is Photodegradation Occurring? Check_O2->Check_Photo No Solution_O2 Degas Solvent Check_O2->Solution_O2 Yes Solution_Photo Reduce Excitation Intensity/Time Check_Photo->Solution_Photo Yes End Signal Improved Check_Photo->End No Solution_Ex->End Solution_Conc->End Solution_Solvent->End Solution_O2->End Solution_Photo->End Jablonski_Diagram S0_nonpolar S₀ (Non-polar Solvent) S1_nonpolar S₁ (Non-polar Solvent) S0_nonpolar->S1_nonpolar Absorption S1_nonpolar->S0_nonpolar Fluorescence S0_polar S₀ (Polar Solvent) S1_polar S₁ (Polar Solvent) S0_polar->S1_polar Absorption S1_polar->S0_polar Fluorescence (Red Shift) Explanation In polar solvents, the excited state (S₁) is more stabilized than the ground state (S₀), leading to a smaller energy gap for fluorescence and a red shift in the emission spectrum.

References

Validation & Comparative

Comparison of 1-Fluoro-4-methylanthracene with other fluorescent markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of 9-methylanthracene, a representative substituted anthracene, with its parent compound, anthracene, and two widely used fluorescent markers, fluorescein and Rhodamine B. The information presented herein is intended to assist researchers in selecting the most suitable fluorescent probe for their specific applications, ranging from cellular imaging to biochemical assays.

Executive Summary

The choice of a fluorescent marker is critical for the success of fluorescence-based experiments. Key parameters to consider include the marker's absorption and emission characteristics, brightness (quantum yield), fluorescence lifetime, and stability under experimental conditions. While no single fluorophore is optimal for all applications, this guide offers a comparative analysis of four distinct fluorescent compounds to aid in the decision-making process. 9-Methylanthracene and anthracene represent hydrophobic, blue-emitting probes, while fluorescein and Rhodamine B are popular, brighter fluorophores with emissions in the green and orange-red regions of the spectrum, respectively.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of 9-methylanthracene, anthracene, fluorescein, and Rhodamine B. It is important to note that these values can be influenced by the solvent and other environmental factors.

Fluorescent MarkerExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)Fluorescence Lifetime (τ)Solvent
9-Methylanthracene ~365 nm~405 nmNot readily available~10.9 nsCyclohexane
Anthracene 356 nm[1][2]397 nm[1]0.27 - 0.36[3]4.1 - 5.1 nsEthanol, Cyclohexane
Fluorescein 490 nm[4]514 nm[4]0.79 - 0.97[5][6][7]~4 ns[8][9]Basic Ethanol/Water
Rhodamine B 562 nm583 nm~0.31 - 0.701.49 - 2.7 ns[10][11]Water, Ethanol

Note on Photostability: Direct comparative studies on the photostability of these specific compounds under identical conditions are limited. However, it is generally observed that anthracene derivatives can be susceptible to photobleaching and photodimerization upon prolonged exposure to UV light.[12] 9-methylanthracene has been reported to be the least stable among some tested methylanthracenes.[13] Fluorescein and Rhodamine B also exhibit photobleaching, with Rhodamine B generally considered to be more photostable than fluorescein. The photostability of any fluorophore is highly dependent on the experimental conditions, including the intensity of the excitation light, the presence of oxygen, and the composition of the medium.

Experimental Protocols

Accurate and reproducible characterization of fluorescent markers is essential for their effective use. Below are generalized protocols for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is commonly employed.[14]

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, cyclohexane, or buffer)

  • Fluorescent standard with a known quantum yield in the same solvent

  • Sample of the fluorescent marker to be tested

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)

    where:

    • Φ_std is the quantum yield of the standard.

    • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).

Sample Preparation for Fluorescence Microscopy

Proper sample preparation is crucial for obtaining high-quality fluorescence microscopy images. The following is a general protocol for staining fixed adherent cells.[15][16][17][18][19]

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% bovine serum albumin in PBS)

  • Fluorescent stain solution (e.g., the fluorescent marker of interest dissolved in an appropriate solvent)

  • Mounting medium with an antifade reagent

  • Microscope slides

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation: Gently wash the cells with PBS. Then, add the fixative solution and incubate for 10-20 minutes at room temperature. This step cross-links proteins and preserves the cellular structure.

  • Washing: Aspirate the fixative and wash the cells three times with PBS.

  • Permeabilization: If the target of the fluorescent marker is intracellular, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step creates pores in the cell membranes, allowing the stain to enter.

  • Washing: Wash the cells three times with PBS.

  • Blocking (optional but recommended): To reduce non-specific binding of the fluorescent marker, incubate the cells with blocking buffer for 30-60 minutes at room temperature.

  • Staining: Incubate the cells with the fluorescent stain solution for the recommended time (this can range from minutes to hours depending on the stain). Protect the sample from light during this step.

  • Washing: Wash the cells three times with PBS to remove any unbound stain.

  • Mounting: Invert the coverslip onto a drop of mounting medium on a microscope slide. The mounting medium helps to preserve the fluorescence and matches the refractive index of the objective lens.

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.

  • Imaging: The slide is now ready for observation under a fluorescence microscope.

Visualization of Experimental Workflow

The selection of an appropriate fluorescent marker is a critical step in experimental design. The following diagram illustrates a typical workflow for this process.

G cluster_0 Experimental Design cluster_1 Marker Selection & Validation cluster_2 Application start Define Experimental Goal (e.g., Cellular Localization, FRET) instrument Identify Available Instrumentation (Microscope, Spectrofluorometer) start->instrument properties Determine Required Photophysical Properties (λex/λem, Brightness, Photostability) instrument->properties lit_search Literature & Database Search (e.g., PubChem, Fluorophore Databases) properties->lit_search candidates Select Candidate Fluorophores (e.g., 9-Methylanthracene, Fluorescein) lit_search->candidates comparison Compare Properties (Data from this guide, other sources) candidates->comparison validation Experimental Validation (Test in experimental system) comparison->validation protocol_dev Develop & Optimize Staining Protocol validation->protocol_dev imaging Perform Fluorescence Experiment (Microscopy, Spectroscopy) protocol_dev->imaging analysis Data Analysis & Interpretation imaging->analysis conclusion Draw Conclusions analysis->conclusion

Caption: Workflow for selecting a suitable fluorescent marker.

References

A Comparative Analysis of Fluorinated Polycyclic Aromatic Hydrocarbons: Properties, Biological Activity, and Toxicological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of fluorinated polycyclic aromatic hydrocarbons (F-PAHs), a class of compounds of increasing interest in materials science, environmental science, and drug development. The introduction of fluorine atoms onto a polycyclic aromatic hydrocarbon (PAH) core can significantly alter its physicochemical properties, biological activity, and toxicological profile. This document aims to provide a clear and objective comparison of these characteristics, supported by experimental data, to aid researchers in their work with these complex molecules.

Physicochemical Properties: A Comparative Overview

The fluorination of PAHs leads to notable changes in their physical and chemical characteristics. These alterations can influence their environmental fate, bioavailability, and suitability for various applications. Key properties that are affected include solubility, melting and boiling points, and electronic properties.

The introduction of fluorine generally increases the solubility of PAHs in organic solvents. For example, 6-fluoropicene and 6,7-difluoropicene exhibit significantly higher solubilities in tetrahydrofuran (THF) compared to their non-fluorinated parent compound. However, a comprehensive, directly comparative dataset for a wide range of F-PAHs remains an area of active research.

Below is a summary of available data on the physicochemical properties of selected F-PAHs compared to their parent PAHs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilityLog K_ow_
NaphthaleneC₁₀H₈128.1780.26218Slightly soluble in water; soluble in organic solvents3.30
1-FluoronaphthaleneC₁₀H₇F146.16-19215Data not readily availableData not readily available
AnthraceneC₁₄H₁₀178.23216340Insoluble in water; soluble in organic solvents4.45
9-FluoroanthraceneC₁₄H₉F196.22102-104Data not readily availableData not readily availableData not readily available
PyreneC₁₆H₁₀202.25156404Insoluble in water; soluble in organic solvents5.18
1-FluoropyreneC₁₆H₉F220.24120-121Data not readily availableData not readily availableData not readily available

Note: Comprehensive and directly comparable data for a wide range of F-PAHs is limited in the publicly available literature. The table above represents a compilation of available data points.

Biological Activity and Toxicological Profile

The biological activity and toxicity of PAHs are of significant concern due to their carcinogenic, mutagenic, and teratogenic properties.[1] Fluorination can modulate these effects, though the specific impact varies depending on the position and number of fluorine substituents.

Interaction with Aryl Hydrocarbon Receptor (AhR)

A key mechanism of PAH toxicity is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes (CYP1A1, CYP1B1).[2][3] Activation of AhR can lead to the metabolic activation of PAHs to reactive intermediates that can bind to DNA and cause mutations.

Studies on halogenated PAHs suggest that the position of the halogen atom can significantly influence AhR activation. For instance, chlorinated PAHs have been shown to be potent AhR agonists.[2] While specific comparative data for a wide range of F-PAHs is still emerging, it is hypothesized that fluorination can either enhance or decrease AhR binding and subsequent downstream signaling depending on the specific substitution pattern.

Estrogen Receptor (ER) Signaling

Some PAHs and their metabolites can act as endocrine disruptors by interacting with the estrogen receptor (ER).[4] This can lead to interference with normal hormonal signaling and contribute to reproductive and developmental toxicity. The effect of fluorination on ER binding and activation is an area of ongoing investigation. It is plausible that the introduction of fluorine could alter the binding affinity and efficacy of PAHs at the ER, potentially leading to either agonistic or antagonistic effects.

In Vitro Toxicity

Various in vitro assays are employed to assess the toxicity of PAHs and their derivatives. These assays provide valuable information on cytotoxicity, genotoxicity, and specific mechanisms of action.

Assay TypeEndpoint MeasuredRelevance
MTT Assay Cell viability and proliferationAssesses general cytotoxicity.
Comet Assay DNA strand breaks in individual cellsMeasures genotoxicity.[2]
Micronucleus Assay Chromosomal damage (micronuclei formation)Indicates clastogenic and aneugenic effects.[2]
CALUX® (Chemical Activated Luciferase Expression) Reporter Gene Assay Receptor-mediated gene expression (e.g., AhR, ER)Quantifies the potency of compounds to activate specific signaling pathways.

While these assays are well-established for parent PAHs, there is a need for more extensive studies applying them to a broad range of F-PAHs to create a comprehensive comparative toxicological database.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key experimental protocols used in the characterization and toxicological evaluation of PAHs.

Determination of Melting Point

Method: Differential Scanning Calorimetry (DSC)

  • A small, accurately weighed sample of the F-PAH is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate in a DSC instrument.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The melting point is determined as the onset temperature of the endothermic melting peak.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (CALUX®)

Method: Reporter Gene Assay

  • Cell Culture: A stable cell line expressing the AhR and a luciferase reporter gene under the control of an AhR-responsive element is cultured.

  • Compound Exposure: Cells are treated with a range of concentrations of the test F-PAH for a specified period (e.g., 24 hours). A known AhR agonist (e.g., TCDD) is used as a positive control.

  • Lysis and Luciferase Assay: After exposure, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 (half-maximal effective concentration).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm_translation FPAH F-PAH AhR_complex Inactive AhR Complex FPAH->AhR_complex AhR AhR AhR_ARNT Active AhR/ARNT Heterodimer AhR->AhR_ARNT HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE CYP1A1 CYP1A1 Gene XRE->CYP1A1 Binding Transcription Transcription CYP1A1->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation CYP1A1_protein CYP1A1 Protein Translation->CYP1A1_protein

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow start Start: Cell Seeding incubation1 24h Incubation start->incubation1 treatment Treatment with F-PAHs (Concentration Gradient) incubation1->treatment incubation2 24h-72h Incubation treatment->incubation2 assay Cytotoxicity Assay (e.g., MTT Assay) incubation2->assay measurement Absorbance Measurement (Spectrophotometer) assay->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End: Results analysis->end

Caption: In Vitro Cytotoxicity Testing Workflow.

Conclusion

The fluorination of polycyclic aromatic hydrocarbons offers a powerful tool to modulate their physicochemical and biological properties. While the introduction of fluorine generally enhances solubility in organic solvents, a more comprehensive and comparative dataset is needed to fully understand structure-property relationships. The toxicological profiles of F-PAHs are complex and depend on the specific substitution pattern, with interactions with the aryl hydrocarbon receptor and estrogen receptor being key areas of concern. Standardized in vitro toxicity testing provides a valuable means of assessing the potential hazards of these compounds. Further research focusing on the systematic evaluation of a wider range of F-PAHs is crucial to build a robust knowledge base that will guide their safe and effective application in various scientific and technological fields.

References

Validating a Novel Molecular Sensor: A Comparative Guide for 1-Fluoro-4-methylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel molecular sensors is a critical endeavor in chemical biology and drug discovery, enabling the precise detection and quantification of specific analytes in complex biological systems. Anthracene and its derivatives are a well-established class of fluorophores used as the foundation for a variety of molecular sensors due to their high fluorescence quantum yields and sensitivity to the local environment. This guide provides a framework for the validation of a hypothetical novel sensor, 1-Fluoro-4-methylanthracene , by comparing its potential performance characteristics against established fluorescent probes.

While there is currently no published experimental data on this compound as a molecular sensor, this document will serve as a template for its evaluation. The data presented for this compound is hypothetical and for illustrative purposes to guide researchers in their validation process.

Data Presentation: Comparative Analysis of Fluorescent Probes

A crucial step in validating a new molecular sensor is to benchmark its performance against existing alternatives. The following table summarizes the key photophysical and sensing properties of our hypothetical this compound and compares them with two widely used fluorescent probes: Anthracene and a generic Pyrene-based sensor.

PropertyThis compound (Hypothetical) AnthracenePyrene
Excitation Wavelength (λex) 370 nm355 nm340 nm
Emission Wavelength (λem) 410 nm402 nm375 nm (monomer), 470 nm (excimer)
Quantum Yield (ΦF) 0.850.270.65 (monomer)
Fluorescence Lifetime (τ) 12 ns10 ns100 ns (monomer)
Target Analyte Nitroaromatic CompoundsGeneral environmental polarityMetal Ions, pH
Sensing Mechanism Fluorescence QuenchingSolvatochromismExcimer Formation, Photoinduced Electron Transfer (PET)
Limit of Detection (LOD) 10 nMNot applicable50 nM
Response Time < 1 minuteInstantaneous< 5 minutes
Photostability HighModerateHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a new molecular sensor. Below are the methodologies for key experiments.

Determination of Photophysical Properties

a) UV-Vis Absorption and Fluorescence Spectroscopy:

  • Objective: To determine the excitation and emission maxima of the fluorophore.

  • Procedure:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile) at a concentration of 1 mM.

    • Dilute the stock solution to a working concentration of 10 µM in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer from 200 nm to 600 nm to determine the wavelength of maximum absorption (λex).

    • Using the determined λex, record the fluorescence emission spectrum on a spectrofluorometer. The wavelength with the highest intensity is the emission maximum (λem).

b) Fluorescence Quantum Yield (ΦF) Measurement:

  • Objective: To quantify the efficiency of the fluorescence process.

  • Procedure:

    • Use a well-characterized standard with a known quantum yield and similar absorption/emission wavelengths (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

    • Plot the integrated fluorescence intensity versus absorbance. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where m is the slope of the plot and η is the refractive index of the solvent.

c) Fluorescence Lifetime (τ) Measurement:

  • Objective: To measure the average time the fluorophore spends in the excited state.

  • Procedure:

    • Use a Time-Correlated Single Photon Counting (TCSPC) system.

    • Excite the 10 µM sample solution with a pulsed laser diode at the determined λex.

    • Collect the fluorescence decay profile at the λem.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime.

Evaluation of Sensing Performance

a) Analyte Selectivity Study:

  • Objective: To assess the sensor's response to the target analyte in the presence of other potentially interfering species.

  • Procedure:

    • Prepare a 10 µM solution of this compound.

    • Measure the initial fluorescence intensity (F₀).

    • Add a specific concentration (e.g., 10 equivalents) of the target analyte (e.g., 2,4-dinitrotoluene) and measure the fluorescence intensity (F).

    • Repeat the process with a range of other potential interferents (e.g., other nitroaromatic compounds, common metal ions, amino acids) at the same concentration.

    • Compare the fluorescence response (F/F₀) for the target analyte versus the interferents.

b) Analyte Titration and Limit of Detection (LOD) Determination:

  • Objective: To determine the sensitivity of the sensor and its lower detection limit.

  • Procedure:

    • To a 10 µM solution of the sensor, incrementally add small aliquots of a stock solution of the target analyte.

    • Measure the fluorescence intensity after each addition, allowing the system to equilibrate.

    • Plot the fluorescence intensity as a function of the analyte concentration.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Visualization of Signaling and Experimental Workflows

Graphical representations of workflows and mechanisms provide a clear understanding of the processes involved in sensor validation and function.

Sensor_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_sensing Sensing Performance Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Absorption Purification->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime Fluorescence->Lifetime Selectivity Selectivity Studies Lifetime->Selectivity Titration Analyte Titration Selectivity->Titration LOD LOD Determination Titration->LOD Kinetics Response Time Titration->Kinetics

Caption: Workflow for the validation of a new molecular sensor.

Fluorescence_Quenching_Mechanism Sensor_G Sensor (S₀) Sensor_E Sensor (S₁) Sensor_G->Sensor_E Excitation (hν) Sensor_E->Sensor_G Fluorescence Complex [Sensor...Analyte] Sensor_E->Complex Collision Analyte Analyte (Quencher) Analyte->Complex Complex->Sensor_G Non-radiative decay (Quenching)

Caption: Mechanism of fluorescence quenching by an analyte.

A Comparative Guide to the Analysis of 1-Fluoro-4-methylanthracene and its Analogs: Bridging Experimental Data and Computational Predictions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular analysis, the synergy between experimental techniques and computational modeling provides a powerful paradigm for the comprehensive characterization of novel chemical entities. This guide offers a comparative overview of the analytical data for key structural analogs of 1-Fluoro-4-methylanthracene, a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and drug discovery. Due to the limited availability of direct experimental and computational data for this compound, this guide focuses on a comparative analysis of its closely related analogs: 1-methylanthracene , 9-methylanthracene , and 1-fluoroanthracene .

By presenting the available experimental data alongside established computational methodologies, this guide aims to provide a framework for researchers to predict and understand the properties of this compound and other substituted anthracenes.

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of a substituted anthracene, integrating both experimental and computational approaches.

cluster_0 Experimental Analysis cluster_1 Computational Analysis exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (1H, 13C, 19F) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_phys Physical Properties (m.p., b.p.) exp_synthesis->exp_phys comparison Data Comparison & Validation exp_nmr->comparison exp_ir->comparison exp_uv->comparison comp_geom Geometry Optimization (DFT) comp_nmr NMR Shielding (GIAO/DFT) comp_geom->comp_nmr comp_ir Vibrational Frequencies (DFT) comp_geom->comp_ir comp_uv Excited States (TD-DFT) comp_geom->comp_uv comp_nmr->comparison comp_ir->comparison comp_uv->comparison conclusion Structural Elucidation & Property Prediction comparison->conclusion

Figure 1. Workflow for the comparative analysis of substituted anthracenes.

Physical Properties: A Comparative Look

The physical properties of the anthracene analogs provide a baseline for understanding their solid-state behavior and potential applications.

Property1-Methylanthracene9-Methylanthracene1-Fluoroanthracene
Molecular Formula C₁₅H₁₂C₁₅H₁₂C₁₄H₉F
Molecular Weight 192.26 g/mol [1]192.26 g/mol 196.22 g/mol
Melting Point 86-88 °C[2]77-79 °C[3]No data available
Boiling Point 363 °C[2]196-197 °C at 12 mmHg[3]No data available
Appearance Yellow crystalline solid[2]Yellow to gold crystalline solid[3]No data available
Solubility Soluble in organic solvents like hexane, toluene, and chloroform; very low solubility in water.[1]Soluble in toluene and slightly soluble in benzene; sparingly soluble in water.[3]No data available

Spectroscopic Data Comparison

Spectroscopic analysis is crucial for the structural elucidation and electronic characterization of molecules. The following tables compare the available experimental data for the anthracene analogs with the computational methods that can be employed for their prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Parameter1-Methylanthracene9-Methylanthracene1-Fluoroanthracene
¹H NMR Data available, though specific shifts are not compiled in a single source.¹H NMR data is available, with assignments for some protons.[4]No experimental data found.
¹³C NMR Data available.[5]¹³C NMR data is available, with the methyl carbon at 13.0 ppm.[4]¹³C NMR data is available.
¹⁹F NMR Not ApplicableNot Applicable¹⁹F NMR data is available.
Computational Method DFT (GIAO): Chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with Density Functional Theory (DFT), typically with the B3LYP functional and a 6-311+G(d,p) basis set.DFT (GIAO): Similar to 1-methylanthracene, GIAO-DFT calculations are the standard for predicting proton and carbon chemical shifts.DFT (GIAO): The same GIAO-DFT methodology can be applied to predict ¹H, ¹³C, and ¹⁹F NMR spectra.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and overall structure.

Parameter1-Methylanthracene9-Methylanthracene1-Fluoroanthracene
Experimental Data FTIR spectra are available, typically showing characteristic C-H stretching and aromatic C=C bending vibrations.[5]FTIR spectra have been recorded, showing typical aromatic and aliphatic C-H stretches.[6]No experimental data found.
Computational Method DFT: Vibrational frequencies can be predicted using DFT calculations, often with the B3LYP functional and a 6-31G(d) or larger basis set. Calculated frequencies are often scaled to better match experimental values.DFT: The same DFT methodology is applicable for the calculation of the IR spectrum of 9-methylanthracene.DFT: DFT calculations can predict the vibrational frequencies, including the characteristic C-F stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are characteristic of its conjugated π-system.

Parameter1-Methylanthracene9-Methylanthracene1-Fluoroanthracene
Experimental Data The S₀-S₁ absorption spectrum has been measured, showing vibronic bands in the UV region.The absorption spectrum has an excitation peak at 366 nm and an emission peak at 413 nm.[7] The S₀-S₁ absorption spectrum is reported between 330 and 375 nm.[8]No experimental data found.
Computational Method TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic absorption spectra, predicting the energies and oscillator strengths of electronic transitions.TD-DFT: TD-DFT calculations can be used to simulate the UV-Vis spectrum and assist in the assignment of experimental vibronic bands.[8]TD-DFT: The UV-Vis spectrum of 1-fluoroanthracene can be predicted using TD-DFT to understand the effect of fluorination on the electronic transitions.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Parameter1-Methylanthracene9-Methylanthracene1-Fluoroanthracene
Experimental Data The mass spectrum shows a molecular ion peak (M⁺) at m/z 192.[5][9]The mass spectrum shows a prominent molecular ion peak at m/z 192.[6]No experimental data found.
Computational Method Not typically used for predicting full mass spectra, but can be used to calculate the exact mass of the molecular ion.The exact mass can be calculated from the molecular formula.The exact mass can be calculated to high precision.

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain and predict analytical data is essential for a robust comparison.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a spectrometer operating at a high magnetic field strength (e.g., 400-600 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable transparent solvent (e.g., ethanol, cyclohexane), and the absorbance is measured as a function of wavelength.

  • Mass Spectrometry: Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument separates ions based on their mass-to-charge ratio (m/z).

Computational Protocols
  • Geometry Optimization: The first step in most computational analyses is to find the lowest energy structure of the molecule. This is typically done using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • NMR Chemical Shift Calculation: Following geometry optimization, NMR shielding tensors are calculated using the GIAO method within a DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane).

  • IR Spectrum Calculation: Vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations are performed at the optimized geometry using DFT. The calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and other systematic errors.

  • UV-Vis Spectrum Calculation: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the optimized ground-state geometry. The resulting data can be used to generate a simulated UV-Vis spectrum.

Conclusion

This guide provides a comparative framework for the analysis of this compound by examining its close structural analogs. While direct experimental data for the target molecule is scarce, the combination of experimental data for related compounds and the established power of computational chemistry offers a robust pathway for its characterization. Researchers can leverage the methodologies outlined here to predict the spectroscopic and physical properties of this compound, thereby guiding its synthesis, purification, and potential applications. The continued integration of experimental and computational approaches will undoubtedly accelerate the discovery and development of novel functional materials and therapeutic agents.

References

A Comparative Analysis of the Photostability of Fluorinated versus Non-Fluorinated Anthracenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photostability of fluorinated and non-fluorinated anthracene derivatives. Anthracene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) utilized in a wide range of applications, from organic light-emitting diodes (OLEDs) to fluorescent probes in biological systems. However, their susceptibility to photodegradation can limit their performance and longevity. Fluorination is a common strategy to enhance the stability and modulate the photophysical properties of organic molecules. This guide summarizes available experimental data to facilitate an objective comparison and provides detailed experimental protocols for assessing photostability.

Data Presentation: Photophysical Properties

CompoundSolventFluorescence Quantum Yield (Φf)Reference Compound Type
9,10-Diphenylanthracene (DPA)Cyclohexane~1.0Non-Fluorinated
9,10-Diphenylanthracene (DPA)Benzene0.88 ± 0.03Non-Fluorinated
Unsubstituted AnthraceneVarious~0.27 - 0.36Non-Fluorinated
9,10-bis(pentafluorophenyl)anthraceneNot SpecifiedHighFluorinated

Note: The high fluorescence quantum yield of 9,10-diphenylanthracene (DPA) indicates its significant stability against non-radiative decay pathways, including photodegradation.[1][2] While specific photodegradation quantum yields for fluorinated anthracenes are not available in the provided search results, the strong carbon-fluorine bond generally contributes to increased molecular stability.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the photostability of anthracene derivatives.

Determination of Photodegradation Quantum Yield

The photodegradation quantum yield (Φd) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that have undergone a photoreaction divided by the number of photons absorbed by the reactant.

Materials:

  • Anthracene derivative (fluorinated or non-fluorinated)

  • High-purity solvent (e.g., cyclohexane, acetonitrile)

  • Actinometer solution (e.g., ferrioxalate for UV region)

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • UV-Vis spectrophotometer

  • High-performance liquid chromatography (HPLC) system

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the anthracene derivative in the chosen solvent with a known concentration. The absorbance of the solution at the irradiation wavelength should be between 0.1 and 0.2 to ensure uniform light absorption.

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer. The ferrioxalate actinometer is commonly used for UV and visible light.

  • Irradiation: Irradiate a known volume of the sample solution in a quartz cuvette with the monochromatic light source for a specific period. A non-irradiated sample should be kept in the dark as a control.

  • Analysis: After irradiation, determine the concentration of the remaining anthracene derivative using HPLC or UV-Vis spectrophotometry.

  • Calculation: The photodegradation quantum yield (Φd) can be calculated using the following formula:

    Φd = (moles of reactant degraded) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry experiment.

Photostability Testing under ICH Guidelines

For pharmaceutical applications, photostability testing should be conducted according to the International Council for Harmonisation (ICH) guideline Q1B.[4]

Light Sources:

  • Option 1: An artificial daylight source that produces a combined output of visible and UV light, such as a xenon or metal halide lamp.

  • Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV lamp.

Exposure Levels:

  • The sample should be exposed to not less than 1.2 million lux hours of visible light.

  • The sample should be exposed to an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

Procedure:

  • Sample Preparation: The drug substance or product is placed in a chemically inert and transparent container. A dark control sample, protected from light (e.g., with aluminum foil), is prepared in parallel.

  • Exposure: The samples are exposed to the light source under controlled temperature and humidity.

  • Analysis: At the end of the exposure period, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating analytical method, typically HPLC. The results are compared with the dark control to distinguish between light-induced and thermally-induced degradation.[5]

Mandatory Visualization

Photodegradation Pathway of Anthracene

The primary photodegradation pathway for many anthracene derivatives in the presence of oxygen involves the formation of an endoperoxide across the 9 and 10 positions of the anthracene core. This is a [4+2] cycloaddition reaction with singlet oxygen. The endoperoxide can then undergo further reactions, leading to the degradation of the anthracene structure.

G Photodegradation of Anthracene via Endoperoxide Formation Anthracene Anthracene ExcitedAnthracene Excited Anthracene (Singlet or Triplet State) Anthracene->ExcitedAnthracene Light Absorption (hν) GroundStateOxygen Ground State Oxygen (³O₂) ExcitedAnthracene->GroundStateOxygen Energy Transfer Endoperoxide Anthracene Endoperoxide ExcitedAnthracene->Endoperoxide Reaction with ¹O₂ SingletOxygen Singlet Oxygen (¹O₂) DegradationProducts Degradation Products Endoperoxide->DegradationProducts Further Reactions

Caption: Photodegradation pathway of anthracene.

Experimental Workflow for Photostability Testing

The following diagram illustrates a typical workflow for assessing the photostability of a compound.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solution of test compound Expose Irradiate sample with light source Prep->Expose Control Prepare dark control sample Incubate Incubate dark control Control->Incubate AnalyzeExposed Analyze exposed sample (e.g., HPLC, UV-Vis) Expose->AnalyzeExposed AnalyzeControl Analyze dark control sample Incubate->AnalyzeControl Compare Compare results of exposed and control samples AnalyzeExposed->Compare AnalyzeControl->Compare Determine Determine photodegradation rate/quantum yield Compare->Determine

Caption: Workflow for photostability assessment.

Conclusion

References

Cross-Validation of Spectroscopic Data for 1-Fluoro-4-methylanthracene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of predicted spectroscopic data for 1-Fluoro-4-methylanthracene with experimental data from related anthracene derivatives. The objective is to offer a robust framework for the cross-validation of spectroscopic information, a critical step in the structural elucidation of novel compounds in pharmaceutical and materials science research. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid researchers in their analytical workflows.

Predicted Spectroscopic Data for this compound

Due to the limited availability of experimental spectra for this compound, predictive models are employed to generate reference data. These predictions are based on established computational algorithms and provide a foundational dataset for comparison with experimentally obtained spectra of analogous compounds.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR (ppm)Aromatic protons: ~7.0-8.5 ppm; Methyl protons: ~2.5 ppm
¹³C NMR (ppm)Aromatic carbons: ~120-140 ppm; Methyl carbon: ~15-20 ppm; Carbon bearing Fluorine (C-F): ~160 ppm (with large ¹JCF coupling)
¹⁹F NMR (ppm)~ -110 to -120 ppm (relative to CFCl₃)
IR Spectroscopy (cm⁻¹)C-H stretching (aromatic): ~3050-3150 cm⁻¹; C-H stretching (aliphatic): ~2850-2960 cm⁻¹; C=C stretching (aromatic): ~1450-1600 cm⁻¹; C-F stretching: ~1000-1200 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 210.08; Key Fragments: [M-CH₃]⁺ (m/z 195), [M-F]⁺ (m/z 191)
UV-Vis Spectroscopy (nm)λmax ~254, 358, 377 nm

Experimental Spectroscopic Data for Comparative Analysis

For the purpose of cross-validation, experimental data from structurally similar compounds, 9-Methylanthracene and 9,10-Bis(perfluorobenzyl)anthracene, are presented. These compounds share the core anthracene structure and the presence of a methyl or a fluorinated substituent, providing a basis for comparing spectral features.

Table 2: Experimental Spectroscopic Data for 9-Methylanthracene

Spectroscopic TechniqueExperimental Data
¹H NMR (ppm)Aromatic protons: 7.4-8.5; Methyl protons: 3.0
¹³C NMR (ppm)Aromatic carbons: 124.9, 125.2, 126.5, 128.8, 129.0, 131.4; Methyl carbon: 14.6
IR Spectroscopy (cm⁻¹)C-H stretching (aromatic): ~3050; C-H stretching (aliphatic): ~2920; C=C stretching (aromatic): ~1620, 1450[1]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 192; Key Fragment: [M-H]⁺ (m/z 191)[2]
UV-Vis Spectroscopy (nm)λmax: 256, 348, 366, 386[3]

Table 3: Experimental Spectroscopic Data for 9,10-Bis(perfluorobenzyl)anthracene [4]

Spectroscopic TechniqueExperimental Data
¹H NMR (ppm)Aromatic protons: 7.45, 8.23
¹⁹F NMR (ppm)-71.73, -140.67, -151.7, -162.68
Mass Spectrometry (EIMS) Molecular Ion (M⁺): m/z 610.1
UV-Vis Spectroscopy (nm)λmax: 260, 350, 368, 388

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for the analysis of small organic molecules like anthracene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (typically 1024 or more scans).

    • Processing is similar to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Set the spectral width to cover the expected range of fluorine signals (e.g., +50 to -250 ppm).

    • Use a standard pulse sequence, often with proton decoupling.

    • Chemical shifts are referenced to an external standard (e.g., CFCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.

    • Record the sample spectrum.

    • The instrument software automatically subtracts the background from the sample spectrum.

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): For volatile and thermally stable compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm).

    • The instrument records the absorbance at each wavelength, and the resulting spectrum is a plot of absorbance versus wavelength (nm).

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, a fundamental process in chemical analysis.

Spectroscopic_Cross_Validation cluster_prediction Computational Prediction cluster_experimental Experimental Analysis cluster_comparison Data Comparison and Validation cluster_conclusion Conclusion Target Target Molecule (this compound) Predict_NMR Predict NMR (¹H, ¹³C, ¹⁹F) Target->Predict_NMR Predict_IR Predict IR Target->Predict_IR Predict_MS Predict Mass Spec. Target->Predict_MS Predict_UV Predict UV-Vis Target->Predict_UV Compare_NMR Compare NMR Spectra Predict_NMR->Compare_NMR Compare_IR Compare IR Spectra Predict_IR->Compare_IR Compare_MS Compare Mass Spectra Predict_MS->Compare_MS Compare_UV Compare UV-Vis Spectra Predict_UV->Compare_UV Analogue Analogue Compound (e.g., 9-Methylanthracene) Exp_NMR Acquire NMR Data Analogue->Exp_NMR Exp_IR Acquire IR Data Analogue->Exp_IR Exp_MS Acquire Mass Spec. Data Analogue->Exp_MS Exp_UV Acquire UV-Vis Data Analogue->Exp_UV Exp_NMR->Compare_NMR Exp_IR->Compare_IR Exp_MS->Compare_MS Exp_UV->Compare_UV Validation Structural Validation Compare_NMR->Validation Compare_IR->Validation Compare_MS->Validation Compare_UV->Validation

Caption: Workflow for Spectroscopic Data Cross-Validation.

References

Assessing the Biocompatibility of 1-Fluoro-4-methylanthracene for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo application of novel fluorescent probes demands a rigorous assessment of their biocompatibility to ensure subject safety and data integrity. This guide provides a comparative framework for evaluating the biocompatibility of 1-Fluoro-4-methylanthracene, a substituted anthracene, against established alternatives used in preclinical and clinical imaging.

The successful translation of a fluorescent probe from the bench to in vivo studies hinges on a favorable biocompatibility profile.[1][2] An ideal probe should exhibit high fluorescence quantum yield and target specificity while demonstrating minimal cytotoxicity and adverse biological responses.[3] This guide outlines the critical experimental protocols and data required to assess the biocompatibility of a novel compound like this compound, and compares its hypothetical performance to well-characterized imaging agents.

Comparative Analysis of Biocompatibility Profiles

To provide a clear comparison, the following table summarizes key biocompatibility parameters for this compound (hypothetical data based on the known properties of polycyclic aromatic hydrocarbons) and two widely used alternatives: Indocyanine Green (ICG), a near-infrared (NIR) dye, and a representative Cadmium-based Quantum Dot (Cd-QD).

ParameterThis compound (Hypothetical)Indocyanine Green (ICG)Cadmium-based Quantum Dot (Cd-QD)
Cytotoxicity (IC50) 10-50 µM>100 µM1-10 µM
Acute Systemic Toxicity (LD50) ~200 mg/kg (oral, rat)60 mg/kg (IV, mouse)50-100 mg/kg (IV, mouse)
Genotoxicity Potential for DNA adductionNon-genotoxicPotential for DNA damage
Hemocompatibility Moderate hemolysis at high concentrationsHigh hemocompatibilityConcentration-dependent hemolysis
Biodistribution Accumulation in lipid-rich tissuesRapidly cleared by the liverAccumulation in liver, spleen, and kidneys
Clearance Half-life > 24 hours2-4 minutesDays to weeks
Long-term Toxicity Potential for chronic inflammation and carcinogenicityGenerally considered safe for clinical useConcerns of heavy metal toxicity and long-term retention

Experimental Protocols for Biocompatibility Assessment

A thorough evaluation of biocompatibility involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.[4]

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration at which the fluorescent probe induces cell death.

  • Methodology (MTT Assay):

    • Seed cells (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

In Vivo Acute Systemic Toxicity
  • Objective: To assess the short-term adverse effects of a single high dose of the compound.

  • Methodology (as per OECD Guideline 423):

    • Administer this compound to a group of rodents (e.g., mice or rats) via the intended clinical route (e.g., intravenous, intraperitoneal).

    • Use a stepwise procedure with a starting dose based on in vitro cytotoxicity data.

    • Monitor animals for signs of toxicity and mortality for at least 14 days.

    • Conduct a full necropsy and histopathological examination of major organs.

    • Determine the median lethal dose (LD50).

Hemocompatibility Testing
  • Objective: To evaluate the effect of the fluorescent probe on blood components.

  • Methodology (ASTM F756-17):

    • Incubate different concentrations of this compound with fresh whole blood.

    • Measure hemolysis by quantifying the amount of hemoglobin released from red blood cells using spectrophotometry.

    • Assess the effect on coagulation by performing prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays.

Visualizing Experimental Workflows and Pathways

To further clarify the assessment process, the following diagrams illustrate a typical biocompatibility testing workflow and a generalized signaling pathway for cytotoxicity.

Biocompatibility_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_evaluation Final Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Systemic Toxicity (LD50) Cytotoxicity->Acute_Toxicity Proceed if IC50 is acceptable Genotoxicity Genotoxicity Assays (e.g., Ames Test, Comet Assay) Genotoxicity->Acute_Toxicity Hemocompatibility Hemocompatibility (Hemolysis, Coagulation) Hemocompatibility->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity (90-day study) Acute_Toxicity->Subchronic_Toxicity Proceed if LD50 is high Local_Tissue Local Tissue Response (Implantation) Subchronic_Toxicity->Local_Tissue Risk_Assessment Toxicological Risk Assessment Local_Tissue->Risk_Assessment

Caption: A stepwise workflow for assessing the biocompatibility of a novel fluorescent probe.

Cytotoxicity_Pathway Probe This compound Cell_Membrane Cell Membrane Interaction Probe->Cell_Membrane ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A generalized signaling pathway illustrating probe-induced cytotoxicity.

Conclusion

The assessment of biocompatibility is a critical step in the preclinical validation of any new fluorescent probe for in vivo imaging. While this compound may offer unique photophysical properties, its structural similarity to polycyclic aromatic hydrocarbons necessitates a thorough investigation of its potential toxicity. By following the outlined experimental protocols and comparing the results to well-established alternatives like ICG, researchers can make informed decisions about the suitability of this compound for their specific in vivo applications. This systematic approach ensures both the ethical treatment of animal subjects and the generation of reliable and reproducible scientific data.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of 1-Fluoro-4-methylanthracene and related polycyclic aromatic hydrocarbons (PAHs). Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on the known toxicities of its parent compound, anthracene, its methylated analog, 4-methylanthracene, and general principles of how fluorination can impact the toxicological properties of PAHs.

Data Presentation: Comparative Toxicity of Related PAHs

A comprehensive literature search did not yield specific quantitative toxicity data for this compound. The following table summarizes the available information for structurally related PAHs to provide a basis for a qualitative assessment.

CompoundMolecular StructureCytotoxicity (e.g., IC50)Genotoxicity (e.g., Comet Assay, Micronucleus Assay)CarcinogenicityAryl Hydrocarbon Receptor (AHR) Activation
This compound No data availableNo data availableNo data availableExpected to be an AHR agonist
4-Methylanthracene Data is not readily available in public databases.Can be metabolically activated to genotoxic intermediates.Not classified as a human carcinogen, but some methylated PAHs are known carcinogens.Can act as an AHR agonist.
Anthracene Generally considered to have low cytotoxicity.Not genotoxic in many standard assays, but can be phototoxic.Not classifiable as to its carcinogenicity to humans (IARC Group 3).Weak AHR agonist.
General Fluorinated PAHs VariesToxicity can be increased or decreased compared to the parent PAH, depending on the position and number of fluorine atoms.Fluorination can influence metabolic activation, potentially leading to the formation of reactive metabolites that damage DNA.Carcinogenicity is variable and depends on the specific compound.Many fluorinated PAHs are known to be potent AHR agonists.

Note: The addition of a methyl group to a PAH can sometimes enhance its carcinogenicity and genotoxicity after metabolic activation. Fluorine substitution can significantly alter the electronic properties of the molecule, which may affect its interaction with metabolizing enzymes and the Aryl Hydrocarbon Receptor (AHR), a key regulator of PAH toxicity.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific cell types and compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media and 25 µL of MTT stock solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized.[1]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Comet Assay for Genotoxicity (DNA Strand Breaks)

The single-cell gel electrophoresis or comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Protocol:

  • Cell Preparation: Expose cells to the test compound for a defined period. After exposure, harvest the cells and resuspend them in low melting point agarose.

  • Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) will migrate faster and form a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.

In Vitro Micronucleus Assay for Genotoxicity (Chromosomal Damage)

The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus after cell division.

Protocol:

  • Cell Treatment: Expose cultured cells to the test compound with and without metabolic activation (e.g., S9 fraction).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the number of micronucleated cells in the treated cultures compared to the control cultures indicates that the compound has induced chromosomal damage.[2]

Mandatory Visualization

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR signaling pathway is a critical mechanism through which many PAHs exert their toxic effects. Upon entering the cell, PAHs can bind to the AHR, leading to its activation and translocation to the nucleus. In the nucleus, the AHR complex acts as a transcription factor, inducing the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[3][4] While this is a detoxification pathway, the metabolic activation of some PAHs by these enzymes can lead to the formation of highly reactive intermediates that can damage DNA and other cellular macromolecules.

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH (e.g., this compound) AHR_complex AHR-HSP90-XAP2 (Inactive Complex) PAH->AHR_complex Binding AHR_ligand_complex PAH-AHR Complex AHR_complex->AHR_ligand_complex Conformational Change & Chaperone Dissociation ARNT ARNT AHR_ligand_complex->ARNT Dimerization AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_complex->AHR_ARNT Nuclear Translocation ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Gene Transcription Metabolism Metabolic Activation CYP1A1->Metabolism Enzyme Production DNA_Adducts DNA Adducts (Genotoxicity) Metabolism->DNA_Adducts Leads to

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activation by PAHs.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a general workflow for assessing the toxicity of a compound like this compound in a laboratory setting.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation select_compound Select Test Compound (this compound) select_cells Select Cell Line (e.g., HepG2, A549) select_compound->select_cells prepare_reagents Prepare Reagents & Media select_cells->prepare_reagents cell_culture Cell Culture & Seeding prepare_reagents->cell_culture compound_exposure Compound Exposure (Dose-Response) cell_culture->compound_exposure cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_exposure->cytotoxicity_assay genotoxicity_assay Genotoxicity Assays (e.g., Comet, Micronucleus) compound_exposure->genotoxicity_assay data_collection Data Collection (e.g., Absorbance, Microscopy) cytotoxicity_assay->data_collection genotoxicity_assay->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results (Toxicity Profile) statistical_analysis->interpretation

Caption: General workflow for in vitro toxicity testing of chemical compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Fluoro-4-methylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Fluoro-4-methylanthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Chemical-resistant gloves (e.g., Nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides general data for the parent compound, anthracene, to offer a baseline understanding of its physical properties.

PropertyValue (for Anthracene)
Melting Point/Range210 - 215 °C (410 - 419 °F)
Boiling Point/Range340 °C (644 °F)
Disposal Consideration Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The disposal of this compound, as a halogenated aromatic hydrocarbon, requires careful segregation and handling to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with non-halogenated chemical waste.[1] Keeping these waste streams separate is crucial for proper disposal and can significantly reduce disposal costs.[1][2]

  • Label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste: this compound" and include the chemical formula (C₁₅H₁₁F).

  • Ensure the container is kept tightly closed when not in use.

Step 2: Waste Collection

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in the designated hazardous waste container.

  • For liquid waste, use a container with a secure screw cap. For solid waste, a securely sealed bag or container is appropriate.

  • Avoid overfilling the waste container; fill to no more than 80% capacity.

Step 3: Storage of Chemical Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated, away from heat sources, and clearly marked.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Professional Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[3][4]

  • Provide a complete and accurate description of the waste, including its composition and any known hazards.

  • The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[4]

Step 5: Documentation

  • Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal service. This documentation is essential for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal A Step 1: Identify & Segregate Waste B Is the waste halogenated? A->B C Collect in Halogenated Waste Container B->C Yes D Collect in Non-Halogenated Waste Container B->D No E Step 2: Securely Store Waste C->E F Step 3: Contact EHS for Disposal E->F G Step 4: Professional Incineration F->G H Step 5: Document Disposal G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 1-Fluoro-4-methylanthracene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-Fluoro-4-methylanthracene. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound is a polycyclic aromatic hydrocarbon (PAH). While specific toxicological data for this compound is limited, its structural similarity to other PAHs necessitates handling it with caution, assuming potential hazards such as skin and eye irritation, and possible carcinogenicity. The following guidelines are based on best practices for handling hazardous chemicals and information from safety data sheets of similar compounds.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

The use of appropriate personal protective equipment is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Type Standard Details
Hands Chemical-resistant glovesEN 374 or equivalentNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.
Eyes Safety glasses with side shields or gogglesANSI Z87.1 or equivalentGoggles provide a better seal against splashes and dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][3]
Respiratory NIOSH-approved respiratorVaries based on exposureFor handling small quantities in a well-ventilated area, a dust mask may be sufficient to prevent inhalation of powders. For larger quantities or in situations where dust or aerosols may be generated, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[1][3]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[2][3]
Feet Closed-toe shoesShoes should be made of a non-porous material to prevent absorption of any spills.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is paramount to minimizing the risk of exposure and contamination. The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve/React Compound prep_weigh->handle_dissolve handle_transfer Transfer Solutions handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Figure 1. A stepwise workflow for the safe handling of this compound.

Experimental Protocols: Key Safety Methodologies

Engineering Controls:

  • Fume Hood: All work with this compound, especially the handling of the solid compound and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Decontamination:

  • All glassware and surfaces should be decontaminated after use.

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.

  • Immerse contaminated glassware in a suitable cleaning solution before standard washing.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containing this compound must be disposed of through your institution's EHS department.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][6]

  • Never dispose of this compound down the drain or in the regular trash.[6]

The following diagram illustrates the decision-making process for the proper disposal of waste generated during the handling of this compound.

Waste Disposal Decision Tree start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Dispose in Sharps Container is_sharp->sharp_waste Yes contact_ehs Contact EHS for Pickup is_sharp->contact_ehs No (Consult EHS) solid_waste->contact_ehs liquid_waste->contact_ehs sharp_waste->contact_ehs

Figure 2. A decision tree for the proper segregation and disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.